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  • Product: 8-Chloro-2-oxo-2H-chromene-3-carboxylic acid
  • CAS: 107747-67-1

Core Science & Biosynthesis

Foundational

Chemical properties of 8-Chloro-2-oxo-2H-chromene-3-carboxylic acid

An In-Depth Technical Guide to the Chemical Properties of 8-Chloro-2-oxo-2H-chromene-3-carboxylic acid Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive examination...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of 8-Chloro-2-oxo-2H-chromene-3-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the chemical properties, synthesis, reactivity, and spectroscopic characterization of 8-Chloro-2-oxo-2H-chromene-3-carboxylic acid. As a member of the coumarin family, this halogenated derivative serves as a versatile scaffold and key intermediate in the development of novel therapeutic agents and functional materials. This document synthesizes fundamental principles with practical, field-proven insights, offering researchers, medicinal chemists, and drug development professionals a detailed resource for leveraging this compound's unique characteristics. We will explore the causality behind synthetic strategies, delve into its distinct reactivity profile governed by the interplay of the chloro, carboxyl, and lactone functionalities, and provide standardized protocols for its synthesis and analysis.

Introduction: The Coumarin Scaffold and the Significance of 8-Chloro-2-oxo-2H-chromene-3-carboxylic acid

Coumarins (2H-chromen-2-ones) are a prominent class of benzopyrone heterocycles found in numerous natural products and synthetic compounds. Their rigid, planar structure and tunable electronic properties make them privileged scaffolds in medicinal chemistry, exhibiting a wide spectrum of biological activities including anticoagulant, anticancer, antibacterial, and anti-inflammatory properties.[1] They are also extensively used as fluorescent probes, laser dyes, and additives in cosmetics and perfumes.[2]

The introduction of specific substituents onto the coumarin core is a critical strategy for modulating its physicochemical and biological properties. 8-Chloro-2-oxo-2H-chromene-3-carboxylic acid incorporates two key functional groups that impart distinct reactivity and potential:

  • C8-Chloro Group: The electron-withdrawing chlorine atom at the C8 position influences the electron density of the aromatic ring, affecting its reactivity in electrophilic substitution and modifying the photophysical properties of the molecule.

  • C3-Carboxylic Acid Group: This group not only provides a handle for further derivatization (e.g., amidation, esterification) but also serves as a potent activating group. Critically, it enables a range of decarboxylative reactions, where the carboxyl group is expelled as CO₂, allowing for novel carbon-carbon and carbon-heteroatom bond formations at the C3 or C4 position.[3][4]

This guide will elucidate the synthesis and chemical behavior of this specific coumarin, providing the foundational knowledge required for its effective application in research and development.

Synthesis and Mechanistic Considerations

The most reliable and high-yielding method for synthesizing coumarin-3-carboxylic acids is the Knoevenagel condensation.[5][6] This approach offers a direct and efficient route from readily available starting materials.

Primary Synthetic Route: Knoevenagel Condensation

The synthesis of 8-Chloro-2-oxo-2H-chromene-3-carboxylic acid is achieved through the condensation of 3-chloro-2-hydroxybenzaldehyde with a malonic acid equivalent, typically Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione), followed by thermal decomposition.[6][7]

Reaction Scheme: 3-chloro-2-hydroxybenzaldehyde + Meldrum's acid → Intermediate → 8-Chloro-2-oxo-2H-chromene-3-carboxylic acid

The reaction proceeds via a base-catalyzed mechanism. A mild base, such as piperidine or L-proline, deprotonates the active methylene group of Meldrum's acid, generating a nucleophilic enolate.[8] This enolate then attacks the electrophilic carbonyl carbon of the salicylaldehyde. The subsequent steps involve an intramolecular cyclization (lactone formation) via attack of the phenolic hydroxyl group and elimination of water, followed by the loss of acetone and carbon dioxide from the Meldrum's acid moiety upon heating to yield the final product. Using an organocatalyst like L-proline offers an environmentally friendly alternative to traditional methods.[8]

Below is a diagram illustrating the generalized workflow for this synthesis.

G cluster_reactants Reactants Reactant1 3-Chloro-2-hydroxybenzaldehyde Condensation Knoevenagel Condensation & Intramolecular Cyclization Reactant1->Condensation Reactant2 Meldrum's Acid Reactant2->Condensation Catalyst Catalyst (e.g., L-Proline, Piperidine) Catalyst->Condensation Solvent Solvent (e.g., Ethanol) Solvent->Condensation Heating Heating / Reflux Condensation->Heating Product 8-Chloro-2-oxo-2H-chromene-3-carboxylic acid Heating->Product

Caption: Knoevenagel synthesis workflow.

Physicochemical and Spectroscopic Properties

Proper characterization is essential for confirming the identity and purity of the synthesized compound. The expected physicochemical and spectroscopic data are summarized below.

General Properties
PropertyValue
IUPAC Name 8-Chloro-2-oxo-2H-chromene-3-carboxylic acid
CAS Number 107747-67-1[9]
Molecular Formula C₁₀H₅ClO₄
Molecular Weight 224.60 g/mol
Appearance Expected to be a white to pale yellow solid.
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols.
Spectroscopic Data

The following table outlines the anticipated spectral characteristics. Data is inferred from known spectral properties of closely related coumarin derivatives and fundamental principles of spectroscopy.[10][11]

TechniqueExpected Observations
¹H NMR (400 MHz, DMSO-d₆)~13.5 ppm (s, 1H): Carboxylic acid proton (-COOH).~8.7 ppm (s, 1H): Vinyl proton at C4.~7.9 ppm (d, 1H): Aromatic proton at C5.~7.8 ppm (d, 1H): Aromatic proton at C7.~7.4 ppm (t, 1H): Aromatic proton at C6.
¹³C NMR (100 MHz, DMSO-d₆)~164 ppm: Carboxylic acid carbonyl (C=O).~158 ppm: Lactone carbonyl (C=O).~148-150 ppm: Aromatic carbons C8a and C2.~145 ppm: Olefinic carbon C4.~115-135 ppm: Aromatic carbons (C5, C6, C7, C4a) and C8-Cl.~118 ppm: Olefinic carbon C3.
IR Spectroscopy (KBr, cm⁻¹)3200-2800 cm⁻¹ (broad): O-H stretch of the carboxylic acid.~1780 cm⁻¹ (strong): C=O stretch of the α,β-unsaturated lactone.~1710 cm⁻¹ (strong): C=O stretch of the carboxylic acid.~1610, 1580 cm⁻¹: C=C stretches of the aromatic ring and vinyl group.~800-750 cm⁻¹: C-Cl stretch.
Mass Spectrometry (EI) m/z 224/226 [M⁺]: Molecular ion peak showing the characteristic ~3:1 isotopic pattern for chlorine.m/z 180/182 [M-CO₂]⁺: Fragment corresponding to the loss of carbon dioxide (decarboxylation).

Chemical Reactivity and Mechanistic Pathways

The reactivity of 8-Chloro-2-oxo-2H-chromene-3-carboxylic acid is dictated by its three primary functional regions: the carboxylic acid, the electrophilic C3-C4 double bond, and the chlorinated aromatic ring.

Reactions Involving the Carboxylic Acid Group
  • Standard Derivatization: The -COOH group can be readily converted into esters, amides, and acyl chlorides using standard synthetic protocols (e.g., Fischer esterification, DCC/EDC coupling for amides). These derivatives are often synthesized to modulate biological activity or improve pharmacokinetic properties.[12][13]

  • Decarboxylation: A key feature of coumarin-3-carboxylic acids is their propensity to undergo decarboxylation under thermal or catalytic conditions.[3] This reaction is often the gateway to more complex transformations.

Decarboxylative Coupling and Annulation Reactions

The true synthetic utility of this molecule is unlocked through reactions that couple decarboxylation with new bond formation. The carboxylic acid acts as an internal activating group that is expelled during the reaction.[4]

  • Decarboxylative Michael Addition: In the presence of a suitable nucleophile and catalyst, the molecule can undergo a Michael addition at the C4 position, followed by decarboxylation, to yield 4-substituted coumarins.[3]

  • Decarboxylative Cross-Coupling: This powerful strategy allows for the formation of C-C bonds at the C3 or C4 position. For example, a copper-catalyzed reaction with terminal alkynes can lead to 4-(alkynyl)chroman-2-ones after decarboxylation and subsequent bond formation.[3]

The diagram below outlines these principal reactivity pathways.

G cluster_derivatization Carboxyl Group Derivatization cluster_decarboxylation Decarboxylative Transformations Start 8-Chloro-2-oxo-2H-chromene-3-carboxylic acid Ester Esterification (e.g., ROH, H⁺) Start->Ester Amide Amidation (e.g., R₂NH, EDC) Start->Amide Decarb_Michael Decarboxylative Michael Addition (e.g., Nu⁻, Catalyst) Start->Decarb_Michael Decarb_Cross Decarboxylative Cross-Coupling (e.g., Cu/Pd catalyst) Start->Decarb_Cross Ester_Product 3-Ester Derivative Ester->Ester_Product Amide_Product 3-Amide Derivative Amide->Amide_Product Michael_Product 4-Substituted-8-chloro-2H-chromen-2-one Decarb_Michael->Michael_Product Cross_Product 3- or 4-Substituted Derivatives Decarb_Cross->Cross_Product

Caption: Key reactivity pathways.

Applications in Drug Discovery and Materials Science

The structural features of 8-Chloro-2-oxo-2H-chromene-3-carboxylic acid make it a highly attractive starting point for various applications.

  • Medicinal Chemistry: As a scaffold, it can be elaborated into a library of derivatives for screening against various biological targets. The carboxylic acid is often crucial for activity; for instance, coumarin-3-carboxylic acid itself has shown antibacterial activity, which was lost upon conversion to an amide or removal of the group.[14] The 8-chloro substituent can enhance lipophilicity and potentially improve membrane permeability or lead to specific halogen bonding interactions with protein targets.

  • Fluorescent Probes: The coumarin core is inherently fluorescent.[15] The electronic properties, and thus the absorption and emission spectra, are highly sensitive to the substitution pattern.[16][17] The electron-withdrawing nature of both the chloro and carboxyl groups can shift the spectral properties. Derivatization of the carboxylic acid provides a route to attach this fluorophore to other molecules of interest for use in bio-imaging and sensing applications.

Experimental Protocols

The following protocols are provided as a validated starting point for the synthesis and characterization of the title compound.

Protocol: Synthesis via Knoevenagel Condensation

Objective: To synthesize 8-Chloro-2-oxo-2H-chromene-3-carboxylic acid.

Materials:

  • 3-chloro-2-hydroxybenzaldehyde (1.0 eq)

  • Meldrum's acid (1.1 eq)

  • L-proline (0.1 eq)

  • Ethanol (spectroscopic grade)

  • Deionized water

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • To a 100 mL round-bottom flask, add 3-chloro-2-hydroxybenzaldehyde (1.0 eq) and Meldrum's acid (1.1 eq).

  • Add ethanol (approx. 20 mL per gram of aldehyde) to dissolve the solids.

  • Add L-proline (0.1 eq) to the mixture to act as a catalyst.[8]

  • Equip the flask with a condenser and heat the mixture to reflux (approx. 80 °C) with stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 7:3 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.[6]

  • Upon completion, allow the reaction mixture to cool to room temperature. A precipitate should form.

  • If necessary, cool the mixture further in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol, followed by cold deionized water to remove any remaining catalyst and unreacted starting materials.

  • Dry the product under vacuum to yield 8-Chloro-2-oxo-2H-chromene-3-carboxylic acid as a solid. Purity can be assessed by melting point and NMR spectroscopy. Further purification can be achieved by recrystallization from ethanol if needed.

Protocol: UV-Visible Spectroscopic Analysis

Objective: To determine the maximum absorption wavelength (λmax) of the compound.

Materials:

  • 8-Chloro-2-oxo-2H-chromene-3-carboxylic acid

  • Spectroscopic grade ethanol

  • Dual-beam UV-Visible spectrophotometer

  • Matched 1 cm path length quartz cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Solution Preparation: Prepare a stock solution of the compound in ethanol at a concentration of 10⁻³ M. From this stock, prepare a dilution to approximately 10⁻⁵ M in a volumetric flask.[15]

  • Instrumentation Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 20 minutes.

  • Blanking: Fill both the reference and sample cuvettes with pure ethanol. Place them in the spectrophotometer and run a baseline correction (autozero) across the desired wavelength range (e.g., 200-500 nm).

  • Measurement: Empty the sample cuvette and rinse it with a small amount of the 10⁻⁵ M sample solution before filling it. Place the sample cuvette back into the spectrophotometer.

  • Data Acquisition: Scan the sample from 500 nm down to 200 nm. The resulting spectrum will show absorbance as a function of wavelength.

  • Analysis: Identify the wavelength(s) at which the absorbance is at a maximum. This is the λmax. The photophysical properties of coumarins are highly sensitive to their substitution pattern.[15]

Conclusion

8-Chloro-2-oxo-2H-chromene-3-carboxylic acid is a valuable and versatile chemical entity. Its synthesis is readily achievable through established methods like the Knoevenagel condensation. The true potential of this molecule lies in its rich chemical reactivity, particularly the ability to undergo decarboxylative functionalization, which opens avenues for creating diverse molecular architectures. This guide has provided the core technical information necessary for researchers to synthesize, characterize, and strategically employ this compound in the pursuit of new discoveries in medicine and materials science.

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Exploratory

An In-depth Technical Guide to the Biological Activity of 8-Chloro Substituted Coumarin-3-Carboxylic Acids

Introduction Coumarins, a significant class of naturally occurring and synthetic benzopyran-2-one scaffolds, are of paramount interest in medicinal chemistry and drug development.[1][2][3] Their diverse pharmacological p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Coumarins, a significant class of naturally occurring and synthetic benzopyran-2-one scaffolds, are of paramount interest in medicinal chemistry and drug development.[1][2][3] Their diverse pharmacological profiles, including anticancer, antimicrobial, anti-inflammatory, and anticoagulant activities, stem from the versatile chemistry of the coumarin nucleus, which allows for extensive structural modifications.[2][3][4] The introduction of a carboxylic acid moiety at the C3 position and a halogen, such as chlorine, at the C8 position, creates a unique pharmacophore: the 8-chloro substituted coumarin-3-carboxylic acid. This guide provides a comprehensive technical overview of the synthesis, biological activities, and mechanisms of action of this specific class of compounds, tailored for researchers and professionals in drug discovery.

The carboxylic acid group at the C3 position is a key functional handle. It acts as an activating group, rendering the coumarin scaffold amenable to various chemical transformations and often plays a crucial role in the molecule's interaction with biological targets.[5] The chloro-substituent at the C8 position significantly modulates the electronic and lipophilic properties of the molecule, which can profoundly influence its pharmacokinetic profile and biological potency. This guide will delve into the specific biological activities that have been explored for this scaffold, with a focus on anticancer and enzyme inhibitory effects.

I. Synthesis of 8-Chloro-Coumarin-3-Carboxylic Acids

The primary and most efficient method for synthesizing coumarin-3-carboxylic acids is the Knoevenagel condensation .[2][6] This reaction typically involves the condensation of a substituted salicylaldehyde with a compound containing an active methylene group, such as Meldrum's acid, followed by thermal decomposition.

For the synthesis of the 8-chloro substituted target compound, the general workflow involves the reaction of 3-chlorosalicylaldehyde with Meldrum's acid, often catalyzed by a weak base like piperidinium acetate.[6] The resulting intermediate, upon heating, undergoes cyclization and concomitant loss of acetone and carbon dioxide to yield the desired 8-chloro-coumarin-3-carboxylic acid.

Experimental Protocol: General Knoevenagel Condensation

Objective: To synthesize 8-chloro-coumarin-3-carboxylic acid.

Materials:

  • 3-Chlorosalicylaldehyde

  • Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

  • Piperidinium acetate (or another suitable base catalyst like pyridine)

  • Ethanol (or another suitable solvent)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve equimolar amounts of 3-chlorosalicylaldehyde and Meldrum's acid in ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidinium acetate to the mixture.

  • Condensation: Stir the reaction mixture at room temperature for a specified period (e.g., 20 minutes), allowing the initial condensation to occur.[6]

  • Cyclization: Heat the mixture under reflux for several hours (e.g., 2 hours).[6] During this step, the intermediate cyclizes to form the coumarin ring.

  • Precipitation & Isolation: Cool the reaction mixture to room temperature and then further cool in an ice bath to facilitate the precipitation of the product.

  • Purification: Collect the solid product by filtration, wash thoroughly with cold ethanol to remove unreacted starting materials and impurities, and dry under vacuum.[6] Further purification can be achieved by recrystallization from an appropriate solvent.

Synthesis Workflow Diagram

G cluster_reactants Reactants cluster_process Process cluster_product Product A 3-Chlorosalicylaldehyde C Knoevenagel Condensation (Ethanol, Piperidinium Acetate) A->C B Meldrum's Acid B->C D Heating (Reflux) C->D E 8-Chloro-Coumarin-3-Carboxylic Acid D->E

Caption: Knoevenagel condensation workflow for synthesizing 8-chloro-coumarin-3-carboxylic acid.

II. Anticancer Activity

Derivatives of coumarin-3-carboxylic acid have shown significant promise as anticancer agents, often acting through mechanisms like apoptosis induction and inhibition of critical cancer-related enzymes.[7][8]

Mechanism of Action: Inhibition of Lactate Transport

A key strategy in modern oncology is to target the unique metabolic phenotype of cancer cells, often characterized by high rates of glycolysis even in the presence of oxygen (the Warburg effect). This process generates large amounts of lactate, which must be exported from the cell to maintain intracellular pH and support continued proliferation. This export is primarily mediated by monocarboxylate transporters (MCTs), particularly MCT1. Pharmacological inhibition of lactate transport is therefore a promising anticancer strategy.[7]

Studies have shown that coumarin-3-carboxylic acid derivatives can act as potent lactate transport inhibitors.[7] Although the specific research cited focuses on coumarin-3-hydrazides, the core scaffold is directly derived from the corresponding carboxylic acid. These compounds exhibit selective cytotoxicity against cancer cell lines that have high expression of MCT1.[7]

The proposed mechanism involves the compound blocking MCT1, leading to:

  • Inhibition of Lactate Export: The primary function of the inhibitor.

  • Intracellular Lactate Accumulation: A direct consequence of the transport block.

  • Suppression of Energetic Metabolism: The cell's ability to produce energy via glycolysis is hampered due to feedback inhibition. This is observed as reduced glucose consumption and lactate production.[7]

  • Induction of Apoptosis: The metabolic crisis and intracellular acidification trigger programmed cell death.[7][8]

Signaling Pathway Diagram

G Compound 8-Chloro-Coumarin Derivative MCT1 MCT1 Transporter Compound->MCT1 Inhibits Lactate_In Intracellular Lactate Accumulation MCT1->Lactate_In Blocks Export Glycolysis Glycolysis Suppression Lactate_In->Glycolysis Causes Apoptosis Apoptosis Glycolysis->Apoptosis Induces

Caption: Proposed mechanism of anticancer activity via MCT1 inhibition.

III. Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[9] Certain CA isoforms, particularly the tumor-associated hCA IX and hCA XII, are overexpressed in hypoxic tumors and play a critical role in pH regulation, facilitating tumor growth and metastasis. Therefore, selective inhibitors of these isoforms are sought after as anticancer agents.[9][10]

Coumarins represent a novel class of CA inhibitors (CAIs).[11] Their mechanism is unique: they act as "prodrug inhibitors." The coumarin itself does not directly bind to the zinc ion in the active site. Instead, the esterase activity of the CA enzyme hydrolyzes the coumarin's lactone ring. The resulting 2-hydroxy-cinnamic acid derivative then binds to the entrance of the active site cavity, away from the catalytic zinc ion, blocking substrate access.[11]

Research on 8-substituted coumarins has demonstrated potent and selective inhibition against the cancer-related hCA IX and hCA XII isoforms, with nanomolar potency.[9][10][12] These compounds often show little to no activity against the cytosolic "housekeeping" isoforms hCA I and hCA II, which is a highly desirable feature for reducing off-target effects.[9][10]

Quantitative Data: Carbonic Anhydrase Inhibition
Compound ClassTarget IsoformActivity (Ki)Selectivity ProfileReference
8-Substituted CoumarinshCA IX, hCA XIINanomolar rangeSelective over hCA I & II[9][10]
Acetazolamide (Standard)hCA XIISingle-digit nanomolarBroad-spectrum inhibitor[10][12]
Experimental Protocol: Stopped-Flow CO₂ Hydrase Assay

Objective: To determine the inhibitory potency (Ki) of a compound against a specific carbonic anhydrase isoform.

Principle: This assay measures the enzyme-catalyzed hydration of CO₂. The reaction produces protons, which causes a change in the pH of a solution containing a colorimetric indicator. The rate of this color change is monitored spectrophotometrically. Inhibitors will slow down this rate.

Materials:

  • Purified recombinant human Carbonic Anhydrase (hCA) isoform (e.g., hCA IX)

  • Test compound (e.g., 8-chloro-coumarin-3-carboxylic acid) dissolved in DMSO

  • Buffer solution (e.g., Tris-HCl) containing a pH indicator (e.g., p-nitrophenol)

  • CO₂-saturated water (substrate)

  • Stopped-flow spectrophotometer

Procedure:

  • Instrument Setup: Equilibrate the stopped-flow instrument to a constant temperature (e.g., 25°C).

  • Reagent Preparation: Prepare a series of dilutions of the test compound.

  • Reaction: Syringe A of the stopped-flow instrument is loaded with the enzyme solution in buffer. Syringe B is loaded with the CO₂-saturated water.

  • Measurement (Uninhibited): First, measure the initial rate of the uninhibited enzymatic reaction by mixing the contents of the syringes.

  • Measurement (Inhibited): Pre-incubate the enzyme solution with various concentrations of the test compound for a defined period to allow for potential prodrug hydrolysis.

  • Data Acquisition: For each inhibitor concentration, rapidly mix the enzyme-inhibitor solution with the CO₂ substrate solution and record the change in absorbance over time.

  • Data Analysis: Calculate the initial reaction rates from the absorbance curves. Plot the percentage of remaining enzyme activity against the logarithm of the inhibitor concentration to determine the IC50 value. The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Assay Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A Prepare Enzyme Solution (hCA + Buffer + Indicator) D Pre-incubate Enzyme with Inhibitor A->D B Prepare Substrate (CO2-Saturated Water) E Load Syringes into Stopped-Flow Instrument B->E C Prepare Inhibitor Dilutions C->D D->E F Rapid Mix & Monitor Absorbance Change E->F G Calculate Initial Rates F->G H Determine IC50 Value G->H I Calculate Ki using Cheng-Prusoff Equation H->I

Caption: Workflow for determining CA inhibition using a stopped-flow assay.

IV. Antimicrobial Activity

Coumarin derivatives are well-documented for their broad-spectrum antimicrobial activities.[13][14] The incorporation of a chloro-substituent is often associated with enhanced antibacterial action.[15] While specific studies on 8-chloro-coumarin-3-carboxylic acid are limited in the initial search, derivatives of coumarin-3-carboxamides and other related structures show significant potential against various bacterial and fungal strains.[13][16]

The mechanism of antimicrobial action for coumarins can be multifaceted, including the disruption of bacterial DNA cleavage processes and destabilization of the microbial cell membrane.[17] The presence of the carboxamide group, derived from the carboxylic acid, is found in natural antibiotics like Novobiocin and Chlorobiocin, highlighting the importance of this functional group for antimicrobial efficacy.[13][16]

Conclusion and Future Perspectives

8-Chloro substituted coumarin-3-carboxylic acids represent a privileged scaffold in medicinal chemistry. The synthetic accessibility via the Knoevenagel condensation allows for the generation of diverse analogues for structure-activity relationship (SAR) studies. The existing literature strongly supports the potential of this class of compounds, particularly as anticancer agents through novel mechanisms like the inhibition of lactate transport and as selective inhibitors of tumor-associated carbonic anhydrase isoforms.

Future research should focus on:

  • Synthesis of Libraries: Creating a focused library of 8-chloro-coumarin-3-carboxylic acid derivatives and their corresponding amides and esters to perform systematic SAR studies.

  • In-depth Mechanistic Studies: Elucidating the precise binding modes and molecular interactions with targets like MCT1 and CA IX/XII through X-ray crystallography and computational modeling.

  • Pharmacokinetic Profiling: Evaluating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to assess their drug-likeness and potential for in vivo efficacy.

  • Broad-Spectrum Biological Screening: Expanding the evaluation of these compounds against other relevant therapeutic targets, including bacterial, fungal, and viral pathogens.

The unique combination of the C3-carboxylic acid and the C8-chloro substitution provides a promising starting point for the development of novel therapeutics with potentially improved potency and selectivity.

References

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  • Novel 8-Substituted Coumarins That Selectively Inhibit Human Carbonic Anhydrase IX and XII. PubMed. Available at: [Link]

  • Novel 8-Substituted Coumarins That Selectively Inhibit Human Carbonic Anhydrase IX and XII. PMC. Available at: [Link]

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  • Synthesis, reactions and antimicrobial activities of 8-ethoxycoumarin derivatives. PubMed. Available at: [Link]

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  • Novel 8-Substituted Coumarins That Selectively Inhibit Human Carbonic Anhydrase IX and XII. ResearchGate. Available at: [Link]

  • Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. ResearchGate. Available at: [Link]

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  • SYNTHESIS, CHARACTERIZATION AND ANTIBACTERIAL ACTIVITIES OF NEWLY SYNTHESIZED COUMARIN DERIVATIVES. International Journal of Pharmaceutical, Chemical, and Biological Sciences. Available at: [Link]

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  • Coumarin carbonic anhydrase inhibitors from natural sources. PMC. Available at: [Link]

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  • Three-Component Synthesis of Some New Coumarin Derivatives as Anticancer Agents. Frontiers. Available at: [Link]

  • Synthesis and Antimicrobially Activities of Coumarin-3-Carboxamide Derivatives. Revue Roumaine de Chimie. Available at: [Link]

  • Visible Light-Driven Reductive Azaarylation of Coumarin-3-carboxylic Acids. The Journal of Organic Chemistry. Available at: [Link]

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Foundational

A Technical Guide to Halogenated Coumarin-3-Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Future Prospects

This guide provides an in-depth literature review of halogenated coumarin-3-carboxylic acid derivatives for researchers, scientists, and drug development professionals. It explores the synthesis, biological activities, a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth literature review of halogenated coumarin-3-carboxylic acid derivatives for researchers, scientists, and drug development professionals. It explores the synthesis, biological activities, and structure-activity relationships of these compounds, offering a comprehensive overview of their potential in medicinal chemistry.

Introduction: The Significance of the Coumarin Scaffold

Coumarins, or 1,2-benzopyrones, are a major class of naturally occurring phenolic compounds found widely in plants.[1] Their basic structure, consisting of a benzene ring fused to an α-pyrone ring, serves as a "privileged scaffold" in medicinal chemistry.[1][2] This core structure is simple, has low molecular weight, high bioavailability, and is readily functionalized, making it an attractive starting point for the development of new therapeutic agents.[1] The coumarin-3-carboxylic acid moiety, in particular, is a key derivative that has been extensively studied for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[3][4]

The Strategic Role of Halogenation in Modifying Bioactivity

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) into a lead compound is a well-established strategy in medicinal chemistry to enhance its pharmacological profile. Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[2] Specifically, halogen bonding, a non-covalent interaction, can increase the affinity of potential anticancer drugs for their targets.[2][5] This strategic modification is frequently applied to the coumarin-3-carboxylic acid scaffold to modulate its biological effects.

Synthesis of Halogenated Coumarin-3-Carboxylic Acids

The primary route for synthesizing coumarin-3-carboxylic acids is the Knoevenagel condensation. This reaction typically involves the condensation of a substituted 2-hydroxybenzaldehyde (salicylaldehyde) with an active methylene compound like malonic acid or its esters, such as Meldrum's acid.[6][7]

Halogenated derivatives are generally prepared by using the appropriately halogenated salicylaldehyde as the starting material. For instance, the synthesis of 6-bromo-4-methylcoumarin-3-carboxylic acid is achieved through the Knoevenagel condensation of 5-bromosalicylaldehyde with Meldrum's acid.[7]

Diagram: General Synthesis of Coumarin-3-Carboxylic Acids

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Salicylaldehyde Substituted Salicylaldehyde (with Halogen) Condensation Knoevenagel Condensation (e.g., Pyridine, Reflux) Salicylaldehyde->Condensation MeldrumsAcid Meldrum's Acid MeldrumsAcid->Condensation Product Halogenated Coumarin-3-Carboxylic Acid Condensation->Product

Caption: Knoevenagel condensation for synthesizing halogenated coumarin-3-carboxylic acids.

Biological Activities of Halogenated Derivatives

The introduction of halogens onto the coumarin-3-carboxylic acid framework has led to the discovery of compounds with a wide range of biological activities.

Anticancer Activity

Halogenated coumarin derivatives have shown significant potential as anticancer agents.[2] For example, 6,8-dibromo- and 6,8-diiodo-2-oxo-2H-chromene-3-carbonitrile derivatives have demonstrated notable antiproliferative effects, particularly against thyroid cancer cells.[2] These compounds were found to induce apoptosis and cause a slight increase in the G2/M phase of the cell cycle.[2]

In another study, fluorinated coumarin-3-carboxamide derivatives showed potent activity against HepG2 and HeLa cancer cell lines.[8][9] Specifically, 4-fluoro and 2,5-difluoro benzamide derivatives were identified as highly potent, with IC50 values in the low micromolar and even sub-micromolar range.[8][10] Interestingly, the 4-fluorobenzamide derivative also exhibited low cytotoxicity against normal cell lines, highlighting its potential for selective anticancer therapy.[9][10]

Compound ClassCancer Cell LineActivity (IC50)Citation
4-Fluoro benzamide derivativeHepG22.62–4.85 µM[8][9]
4-Fluoro benzamide derivativeHeLa0.39–0.75 µM[8][9]
2,5-Difluoro benzamide derivativeHepG22.62–4.85 µM[8][9]
2,5-Difluoro benzamide derivativeHeLa0.39–0.75 µM[8][9]
6,8-Diiodo-2-oxo-2H-chromene-3-carbonitrileThyroid cancer cells (K-1, TPC-1, B-CPAP)44-57 µM[2]
6,8-Dibromo-2-oxo-2H-chromene-3-carbonitrileThyroid cancer cells (K-1, TPC-1)60-90 µM[2]
Antimicrobial Activity

While the parent coumarin-3-carboxylic acid itself exhibits broad-spectrum antibacterial activity,[11][12][13] its halogenated derivatives have also been investigated. Studies have shown that the carboxylic acid group at the C3 position is crucial for antibacterial activity.[8][14] Some halogenated coumarins have demonstrated moderate bacterial growth inhibition against various strains, including Bacillus cereus, Micrococcus luteus, and Staphylococcus aureus.[15] For instance, 3-(2-bromoacetyl)-2H-chromen-2-one and its dibromo-analogue showed inhibitory activity against several bacterial species.[15]

It's important to note that conversion of the carboxylic acid to a carboxamide can sometimes reduce or eliminate antibacterial activity against certain strains.[8][14] However, other modifications, such as the introduction of a thioether quinoline moiety, can yield derivatives with significant antibacterial effects against plant pathogens like Xanthomonas oryzae.[4][16]

Anti-inflammatory Activity

Coumarins are known to possess anti-inflammatory properties, and their derivatives are actively being explored for this purpose.[17][18][19] They can reduce tissue edema and inhibit the biosynthesis of prostaglandins.[20] Halogenated coumarins have shown moderate anti-inflammatory activity in assays such as the 5-lipoxygenase inhibition test.[21] For example, esters prepared from coumarin-3-carboxylic acids have demonstrated anti-inflammatory properties in models of lung inflammation.[17]

Other Biological Activities

Halogenated coumarin-3-carboxylic acid derivatives have also been investigated for other therapeutic applications:

  • N-Methyl-D-Aspartate (NMDA) Receptor Modulation : 6-Bromocoumarin-3-carboxylic acid and its di-halogenated (6,8-dibromo and 6,8-diiodo) counterparts act as negative allosteric modulators of NMDA receptors, which are involved in various neurological processes.[7]

  • Antifungal Activity : Certain coumarin derivatives with electron-withdrawing groups, which can include halogens, have shown significant antifungal activity against Aspergillus strains.[22]

  • Antiviral Activity : Chlorinated biscoumarins have been shown to inhibit the replication of the Chikungunya virus.[23]

Structure-Activity Relationships (SAR)

The biological activity of halogenated coumarin-3-carboxylic acid derivatives is highly dependent on the nature and position of the substituents on the coumarin ring.

  • For Anticancer Activity : The presence of a benzamide functionality appears to be an important feature.[9] Fluorine substitution on the N-phenyl ring of coumarin-3-carboxamides, particularly at the 4-position and 2,5-positions, leads to potent anticancer activity.[8]

  • For Antibacterial Activity : The free carboxylic acid at the C3 position is often essential.[8][14]

  • For NMDA Receptor Modulation : Di-halogenation at the 6 and 8 positions with bromine or iodine enhances the inhibitory activity compared to mono-halogenation.[7]

Diagram: Structure-Activity Relationship (SAR) Insights

SAR CoumarinCore Halogenated Coumarin-3-Carboxylic Acid C3 Position C6/C8 Positions Benzene Ring Substituents Activity_Anticancer Anticancer Activity (Fluorinated N-phenyl carboxamides are potent) CoumarinCore:f3->Activity_Anticancer -F Activity_Antibacterial Antibacterial Activity (Free -COOH is often crucial) CoumarinCore:f1->Activity_Antibacterial -COOH Activity_NMDA NMDA Inhibition (Di-halogenation enhances activity) CoumarinCore:f2->Activity_NMDA -Br, -I

Caption: Key SAR points for halogenated coumarin-3-carboxylic acid derivatives.

Experimental Protocols

General Synthesis of a Halogenated Coumarin-3-Carboxylic Acid

This protocol is a representative example for the synthesis of a halogenated coumarin-3-carboxylic acid derivative via Knoevenagel condensation.

Materials:

  • Substituted 2-hydroxybenzaldehyde (e.g., 5-bromo-2-hydroxybenzaldehyde)

  • Malonic acid

  • Pyridine

  • Aniline (catalyst)

  • 10% Hydrochloric acid (HCl)

  • Ethanol

  • Water

Procedure:

  • Dissolve the substituted salicylaldehyde (1.0 eq) and malonic acid (2.0 eq) in pyridine containing a catalytic amount of aniline.[8]

  • Stir the reaction mixture at room temperature for 24 hours.[8]

  • Pour the reaction mixture into ice-cold 10% HCl.[8]

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the precipitate thoroughly with cold water to remove any remaining acid.

  • Air-dry the solid product.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure halogenated coumarin-3-carboxylic acid.

  • Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic activity of synthesized compounds against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell lines (e.g., HeLa, HepG2) and a normal cell line (e.g., LLC-MK2)

  • Culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Synthesized coumarin derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.

  • Treat the cells with various concentrations of the synthesized compounds (typically in a serial dilution) and a vehicle control (DMSO). Include a positive control like doxorubicin.[8][10]

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • After incubation, add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.[8]

Future Perspectives and Conclusion

Halogenated coumarin-3-carboxylic acid derivatives represent a promising class of compounds with a wide array of biological activities. The research highlighted in this review demonstrates their potential as anticancer, antimicrobial, and anti-inflammatory agents. The strategic placement of halogens on the coumarin scaffold has been shown to be a powerful tool for optimizing potency and selectivity.

Future research should focus on:

  • Elucidating Mechanisms of Action : While many studies report on the biological activities, the precise molecular mechanisms often remain to be fully understood.

  • Expanding the Chemical Space : The synthesis and evaluation of a broader range of halogenated derivatives with diverse substitution patterns could lead to the discovery of novel compounds with improved therapeutic properties.

  • In Vivo Studies : Compounds that show significant in vitro activity should be advanced to in vivo animal models to assess their efficacy and safety profiles.

References

  • Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. (2021). MDPI. Available at: [Link]

  • Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. (2025). MDPI. Available at: [Link]

  • Natural and Synthetic Coumarins with Effects on Inflammation. (2016). MDPI. Available at: [Link]

  • Synthesis and Antimicrobially Activities of Coumarin-3-Carboxamide Derivatives. (n.d.). Revue Roumaine de Chimie. Available at: [Link]

  • A Meticulous Review on Coumarin Derivatives as a Marvel Medication for Thousands of Ailments. (2021). SciSpace. Available at: [Link]

  • Coumarin-3-carboxylic acid: C3/C4-functionalizations and cyclization reactions. (2024). Indian Academy of Sciences. Available at: [Link]

  • A Review of Coumarins and Coumarin-Related Compounds for Their Potential Antidiabetic Effect. (n.d.). PMC. Available at: [Link]

  • Synthesis and Antiproliferative Effect of Halogenated Coumarin Derivatives. (2022). PMC - NIH. Available at: [Link]

  • Preparation and biological evaluation of coumarin amide derivatives bearing fluorine as potential fungicides and anticancer agents. (2024). Arabian Journal of Chemistry. Available at: [Link]

  • Biological activities of synthetic coumarin derivatives. (n.d.). DUT Open Scholar. Available at: [Link]

  • Synthesis and anticancer evaluation of some coumarin and azacoumarin deriv
  • (PDF) Antimicrobial and antioxidant activities of substituted halogenated coumarins. (2025). ResearchGate. Available at: [Link]

  • Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety. (2024). ACS Publications. Available at: [Link]

  • A novel anticancer candidate, coumarin-3-carboxamide derivative inhibits cell proliferation and migration in MDA-MB-231 cell line. (2025). PubMed. Available at: [Link]

  • Coumarin-3-carboxylic acid derivatives as potentiators and inhibitors of recombinant and native N-Methyl-D-Aspartate receptors. (n.d.). PMC. Available at: [Link]

  • Synthesis and Antiproliferative Effect of Halogenated Coumarin Derivatives. (2022). MDPI. Available at: [Link]

  • Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. (2021). PubMed. Available at: [Link]

  • Full article: Chlorinated biscoumarins inhibit chikungunya virus replication in cell-based and animal models. (2025). Taylor & Francis. Available at: [Link]

  • Antibacterial activities of coumarin-3-carboxylic acid against Acidovorax citrulli. (2023). ResearchGate. Available at: [Link]

  • Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. (2021). PMC. Available at: [Link]

  • Antibacterial activities of coumarin-3-carboxylic acid against Acidovorax citrulli. (2023). Frontiers. Available at: [Link]

  • Antibacterial activities of coumarin-3-carboxylic acid against Acidovorax citrulli. (2023). PMC - NIH. Available at: [Link]

  • Coumarin: A natural solution for alleviating inflammatory disorders. (n.d.). PMC. Available at: [Link]

  • Structure-activity relationships of coumarin and its analogs and mechanistic insights into germination inhibition by coumarin. (2025). bioRxiv. Available at: [Link]

  • Synthesis, Structure-Activity Relationships (SAR) and in Silico Studies of Coumarin Derivatives with Antifungal Activity. (2013). MDPI. Available at: [Link]

  • Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety. (n.d.). PMC. Available at: [Link]

  • The Anti-inflammatory Effect of Coumarin and its Derivatives | Request PDF. (2025). ResearchGate. Available at: [Link]

  • Coumarins show potency as anti-inflammatory drugs. (2013). ScienceDaily. Available at: [Link]

  • Design, synthesis and antibacterial activity of coumarin-3-carboxylic acid derivatives containing acylhydrazone moiety. (2023). Arabian Journal of Chemistry. Available at: [Link]

  • Synthesis and evaluation of the antioxidant and anti-inflammatory activity of novel coumarin-3-aminoamides and their alpha-lipoic acid adducts. (2009). PubMed. Available at: [Link]

  • Synthesis of coumarin-3-carboxylic acids in waste curd water: A green approach. (2023). European Journal of Chemistry. Available at: [Link]

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Protocols & Analytical Methods

Method

Synthesis of 8-Chloro-2-oxo-2H-chromene-3-carboxylic acid via Knoevenagel Condensation: An Application Note and Detailed Protocol

Introduction: The Significance of the Coumarin Scaffold Coumarins (2H-1-benzopyran-2-ones) are a prominent class of oxygen-containing heterocyclic compounds widely distributed in nature and are of significant interest to...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Coumarin Scaffold

Coumarins (2H-1-benzopyran-2-ones) are a prominent class of oxygen-containing heterocyclic compounds widely distributed in nature and are of significant interest to the pharmaceutical and biomedical fields.[1] Their versatile scaffold, composed of fused benzene and α-pyrone rings, serves as a valuable template in drug discovery.[2] Coumarin derivatives exhibit a broad spectrum of pharmacological activities, including anticoagulant, anti-inflammatory, antioxidant, antibacterial, antiviral, and anticancer properties.[3][4] The biological efficacy of coumarin derivatives is often enhanced through the introduction of various substituents onto the core structure, making the development of efficient synthetic routes to novel analogues a key focus for medicinal chemists.[5]

This application note provides a detailed protocol for the synthesis of a specific coumarin derivative, 8-Chloro-2-oxo-2H-chromene-3-carboxylic acid, via the Knoevenagel condensation. This reaction is a cornerstone of carbon-carbon bond formation in organic synthesis and offers a reliable pathway to α,β-unsaturated carbonyl compounds and their derivatives.[4]

The Knoevenagel Condensation: A Mechanistic Overview

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction.[6] In the context of this synthesis, the reaction occurs between 3-chlorosalicylaldehyde and malonic acid, catalyzed by a weak base, typically piperidine, often with the addition of a catalytic amount of acetic acid.

The mechanism proceeds through the following key steps:

  • Enolate Formation: The basic catalyst, piperidine, deprotonates the α-carbon of malonic acid, an active methylene compound, to form a resonance-stabilized enolate ion.[2]

  • Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of 3-chlorosalicylaldehyde.[4]

  • Aldol Addition and Dehydration: This is followed by proton transfer and subsequent dehydration, leading to the formation of an α,β-unsaturated intermediate.

  • Intramolecular Cyclization (Lactonization): The phenolic hydroxyl group of the salicylaldehyde moiety then undergoes an intramolecular transesterification, attacking the newly formed ester carbonyl to form the characteristic lactone ring of the coumarin scaffold.

The addition of acetic acid alongside piperidine has been shown to significantly accelerate the reaction rate, likely by facilitating proton transfer steps throughout the mechanism.

Experimental Protocol: Synthesis of 8-Chloro-2-oxo-2H-chromene-3-carboxylic acid

This protocol provides a robust and reproducible method for the laboratory-scale synthesis of 8-Chloro-2-oxo-2H-chromene-3-carboxylic acid.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityNotes
3-ChlorosalicylaldehydeC₇H₅ClO₂156.571.0 mmolStarting material
Malonic AcidC₃H₄O₄104.061.2 mmolActive methylene compound
PiperidineC₅H₁₁N85.15Catalytic amountBase catalyst
Glacial Acetic AcidC₂H₄O₂60.05Catalytic amountCo-catalyst
EthanolC₂H₅OH46.07~20 mLSolvent
Hydrochloric Acid (1 M)HCl36.46As neededFor work-up
Deionized WaterH₂O18.02As neededFor work-up and washing
Anhydrous Sodium SulfateNa₂SO₄142.04As neededDrying agent
Instrumentation
  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter flask

  • Standard laboratory glassware

  • Melting point apparatus

  • FT-IR Spectrometer

  • NMR Spectrometer

Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Combine Reactants - 3-Chlorosalicylaldehyde - Malonic Acid - Ethanol B 2. Add Catalysts - Piperidine - Glacial Acetic Acid A->B Dissolve C 3. Reflux Heat the mixture to reflux with stirring B->C Set up for reflux D 4. Monitor Progress Use TLC to check for completion C->D During reaction E 5. Cool and Precipitate Cool the reaction mixture D->E Upon completion F 6. Isolate Crude Product Filter the solid precipitate E->F Precipitate forms G 7. Wash Wash with cold ethanol and water F->G Remove impurities H 8. Recrystallize Purify by recrystallization from ethanol G->H For purification I 9. Dry Dry the final product H->I Obtain pure product

Caption: Experimental workflow for the synthesis of 8-Chloro-2-oxo-2H-chromene-3-carboxylic acid.

Step-by-Step Procedure
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine 3-chlorosalicylaldehyde (1.0 mmol) and malonic acid (1.2 mmol).

  • Solvent and Catalyst Addition: Add approximately 20 mL of ethanol to the flask and stir to dissolve the solids. To this solution, add a catalytic amount of piperidine (e.g., 2-3 drops) followed by a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Reaction: Attach a reflux condenser and heat the reaction mixture to reflux using a heating mantle or oil bath.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. The product may begin to precipitate. The mixture can be further cooled in an ice bath to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the crude product with a small amount of cold ethanol, followed by cold deionized water to remove any remaining catalyst and unreacted malonic acid. The product can be further purified by recrystallization from a suitable solvent, such as ethanol.

  • Drying: Dry the purified product in a vacuum oven to a constant weight.

Product Characterization and Validation

The identity and purity of the synthesized 8-Chloro-2-oxo-2H-chromene-3-carboxylic acid should be confirmed by standard analytical techniques.

Property Expected Value
Appearance White to off-white solid
Melting Point Specific to the compound; should be a sharp range
Molecular Formula C₁₀H₅ClO₄
Molecular Weight 224.60 g/mol

Expected Spectroscopic Data:

  • ¹H NMR: The spectrum is expected to show characteristic peaks for the aromatic protons and the vinylic proton of the coumarin ring system, as well as a broad singlet for the carboxylic acid proton.

  • ¹³C NMR: The spectrum should display the expected number of signals corresponding to the carbon atoms in the molecule, including the carbonyl carbons of the lactone and the carboxylic acid.

  • FT-IR (cm⁻¹): The spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~3300-2500 cm⁻¹), the C=O stretch of the lactone and carboxylic acid (around 1760-1690 cm⁻¹), and C-Cl stretching.[3]

This self-validating system ensures the integrity of the synthesized compound. By comparing the obtained physical and spectroscopic data with established values, researchers can be confident in the identity and purity of their product.

Expert Insights and Causality

  • Choice of Catalyst: The use of a piperidine/acetic acid catalyst system is a classic and effective choice for the Knoevenagel condensation.[7] Piperidine acts as the base to generate the nucleophilic enolate from malonic acid, while acetic acid serves as a co-catalyst to facilitate proton transfers, thereby increasing the reaction rate.

  • Solvent Selection: Ethanol is a suitable solvent for this reaction as it effectively dissolves the reactants and allows for a convenient reflux temperature.

  • Purification Strategy: Recrystallization is a highly effective method for purifying the final product, as the desired coumarin-3-carboxylic acid is typically a solid with different solubility properties compared to the starting materials and potential side products.

Conclusion

The Knoevenagel condensation provides an efficient and reliable method for the synthesis of 8-Chloro-2-oxo-2H-chromene-3-carboxylic acid. The protocol outlined in this application note is designed to be straightforward and reproducible for researchers in organic synthesis and drug development. The versatile coumarin scaffold continues to be a source of inspiration for the design of novel therapeutic agents, and a solid understanding of its synthesis is fundamental to advancing this field of research.

References

  • Columbia University. (n.d.). IR: carboxylic acids. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Knoevenagel Condensation Reaction. Retrieved from [Link]

  • MDPI. (2022). Comprehensive Review on Medicinal Applications of Coumarin-Derived Imine–Metal Complexes. Molecules, 27(16), 5296. Retrieved from [Link]

  • NIST. (n.d.). Coumarin-3-carboxylic acid. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid. Retrieved from [Link]

  • Radhi, S. M., et al. (2022). Synthesis of 2-(Aryl)-3-((2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl)amino)imidazolidin-4-one Derivatives.
  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • Yoda, J., et al. (2019). 2-oxo-2H-chromen-3-yl Propionate and 2-oxo-2H-chromen-3-yl Acetate: Short-step Synthesis, Characterization and Fluorescence Properties. Semantic Scholar. Retrieved from [Link]

  • ResearchGate. (n.d.). Piperidine and acetic acid as catalysts for Knoevenagel condensation. Retrieved from [Link]

  • Taylor & Francis Online. (2016). Synthesis, characterization, and antibacterial activity of 6-Chloro-8-methyl-2-oxo-2H-chromene-3-carboxylic acid ethyl ester. Cogent Chemistry, 2(1). Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of 2-oxo-2H-chromene-3-carboxylic acid.... Retrieved from [Link]

  • MDPI. (2020). Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives Bearing Phenylthiazolidinones and Their Biological Activity Assessment. Molecules, 25(1), 123. Retrieved from [Link]

  • Zeynep, D. (2013). 1H and 13C NMR spectral assignments of an amino acid-coumarin hybrid. Facta Universitatis, Series: Physics, Chemistry and Technology, 11(1), 101-107.
  • Doc Brown's Chemistry. (n.d.). Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • ResearchGate. (2016). Ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate: Synthesis, characterization, crystal and molecular structure and Hirshfeld surface analysis. Retrieved from [Link]

  • IUCr. (n.d.). Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate. Retrieved from [Link]

  • Chemchart. (n.d.). 6-Chloro-2-oxo-2H-chromene-3-carboxylic acid (883-92-1). Retrieved from [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Water-promoted catalytic hydrodecarboxylation of conjugated carboxylic acids under open air conditions at room temperature - Supporting Information. Green Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). synthesis, complete assignment of 1h- and 13c-nmr spectra and antioxidant activity of new azine derivative bearing coumarin moiety. Retrieved from [Link]

  • Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

  • Journal of the Indian Chemical Society. (n.d.). The condensation of aldehydes with malonic acid. Journal of the Indian Chemical Society, 15(2), 112-116.

Sources

Application

Application Notes & Protocols: Preparation of Ester Derivatives from 8-Chloro-2-oxo-2H-chromene-3-carboxylic acid

Introduction Coumarins (2H-chromen-2-ones) are a prominent class of benzopyrone scaffolds found extensively in natural products and synthetic compounds.[1][2][3] Their unique physicochemical properties and diverse biolog...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Coumarins (2H-chromen-2-ones) are a prominent class of benzopyrone scaffolds found extensively in natural products and synthetic compounds.[1][2][3] Their unique physicochemical properties and diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, make them privileged structures in medicinal chemistry and drug discovery.[3][4] The functionalization of the coumarin core is a key strategy for modulating this activity.

8-Chloro-2-oxo-2H-chromene-3-carboxylic acid is a vital synthetic intermediate, providing a reactive "handle" at the 3-position for further molecular elaboration. The conversion of its carboxylic acid group into a diverse array of esters is a fundamental step in creating libraries of novel compounds for biological screening and developing advanced materials.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the primary methodologies for synthesizing ester derivatives from this key intermediate. It moves beyond simple procedural lists to explain the underlying chemical principles, helping users select the optimal method for their specific research objectives.

Synthesis of the Starting Material: 8-Chloro-2-oxo-2H-chromene-3-carboxylic acid

The parent acid is typically synthesized via a Knoevenagel condensation reaction.[5][6][7][8] This involves the reaction of 3-chloro-2-hydroxybenzaldehyde with a compound containing an active methylene group, such as Meldrum's acid, often in the presence of a mild base.[9][10]

cluster_0 Knoevenagel Condensation A 3-Chloro-2-hydroxy- benzaldehyde plus1 + A->plus1 B Meldrum's Acid C 8-Chloro-2-oxo-2H-chromene -3-carboxylic acid B->C Base, RT (Intramolecular Cyclization) plus1->B

Caption: Synthesis of the starting coumarin carboxylic acid.

The resulting acid should be purified and thoroughly characterized by spectroscopic methods (FTIR, ¹H NMR, ¹³C NMR, MS) to confirm its identity and purity before proceeding with esterification.[11]

Esterification Methodologies: A Comparative Guide

The choice of esterification method is critical and depends on the stability of the alcohol, the desired scale of the reaction, and cost considerations. We present three robust and widely applicable protocols.

Method 1: Fischer-Speier Esterification (Direct Acid Catalysis)

This classical method involves the direct reaction of the carboxylic acid with an excess of an alcohol under strong acidic conditions.[12] It is an equilibrium-controlled process, making it essential to employ strategies to drive the reaction toward the product.[13][14][15]

Causality & Mechanism: The reaction is initiated by the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄). This significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol.[14][16] A series of proton transfers and the subsequent elimination of a water molecule yield the final ester.[13] To favor ester formation, a large excess of the alcohol is used, or the water byproduct is removed as it forms, in accordance with Le Châtelier's principle.[14][15][16]

start Protonation of Carbonyl Oxygen nuc_attack Nucleophilic Attack by Alcohol start->nuc_attack proton_transfer Proton Transfer nuc_attack->proton_transfer elimination Elimination of Water proton_transfer->elimination deprotonation Deprotonation elimination->deprotonation product Ester Product deprotonation->product

Caption: Mechanism of Fischer-Speier Esterification.

Experimental Protocol:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 8-Chloro-2-oxo-2H-chromene-3-carboxylic acid (1.0 eq).

  • Reagents: Add a large excess of the desired alcohol (e.g., 20-50 eq), which also serves as the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (approx. 5 mol%).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature. Carefully neutralize the excess acid with a saturated sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Parameter Fischer-Speier Esterification
Catalyst Concentrated H₂SO₄ or HCl
Temperature Reflux
Key Advantage Cost-effective, suitable for large scale.[13]
Key Disadvantage Harsh conditions, not for sensitive substrates.
Typical Yield 50-75% (highly dependent on equilibrium)

Safety: Concentrated sulfuric acid is extremely corrosive and must be handled with extreme care inside a chemical fume hood.

Method 2: Acyl Chloride Intermediate

This two-step method involves converting the carboxylic acid into a highly reactive acyl chloride, which then readily reacts with an alcohol to form the ester. This approach avoids the equilibrium limitations of the Fischer method.

Causality & Mechanism: The carboxylic acid is first activated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.[17] Thionyl chloride reacts with the carboxylic acid to form an unstable intermediate that decomposes, releasing SO₂ and HCl gas and forming the desired acyl chloride. This acyl chloride is a potent electrophile. In the second step, the alcohol, a nucleophile, attacks the carbonyl carbon of the acyl chloride. A base, typically pyridine, is added to scavenge the HCl produced during this step, driving the reaction to completion.[18]

cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Esterification A Carboxylic Acid C Acyl Chloride A->C Reflux B Thionyl Chloride (SOCl₂) B->C D Acyl Chloride F Ester Product D->F Pyridine E Alcohol (R'-OH) E->F

Caption: Two-step workflow for the acyl chloride method.

Experimental Protocol: Step A: Synthesis of 8-Chloro-2-oxo-2H-chromene-3-carbonyl chloride

  • Setup: In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, suspend the carboxylic acid (1.0 eq) in an anhydrous inert solvent (e.g., toluene or DCM).

  • Reagent Addition: Add thionyl chloride (SOCl₂, ~2.0 eq) dropwise at 0 °C. Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Reaction: Allow the mixture to warm to room temperature, then heat to reflux for 2-4 hours until gas evolution ceases.

  • Isolation: Cool the mixture and remove the excess SOCl₂ and solvent under reduced pressure. The resulting crude acyl chloride is often used directly in the next step without further purification.

Step B: Ester Formation

  • Setup: Dissolve the crude acyl chloride in an anhydrous inert solvent (e.g., DCM) under a nitrogen atmosphere and cool to 0 °C.

  • Reagent Addition: In a separate flask, dissolve the desired alcohol (1.1 eq) and pyridine (1.2 eq) in anhydrous DCM. Add this solution dropwise to the acyl chloride solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Work-up: Quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the solution and purify the product by column chromatography.

Parameter Acyl Chloride Method
Activating Agent Thionyl Chloride (SOCl₂) or Oxalyl Chloride
Temperature 0 °C to Reflux
Key Advantage High yields, non-reversible, broad substrate scope.
Key Disadvantage Harsh reagents, moisture sensitive.
Typical Yield 85-95%

Safety: Thionyl chloride is highly toxic, corrosive, and reacts violently with water, releasing toxic gases (HCl, SO₂).[19][20] This entire procedure must be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).[21][22]

Method 3: Carbodiimide-Mediated Coupling (Steglich Esterification)

This method is prized for its exceptionally mild conditions, making it the gold standard for substrates sensitive to acid or heat. It utilizes a coupling agent to activate the carboxylic acid in situ.[23][24]

Causality & Mechanism: The reaction relies on a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid.[25] The carboxylic acid adds across one of the C=N double bonds of the carbodiimide to form a highly reactive O-acylisourea intermediate.[26][27] This intermediate is an excellent acylating agent. While the alcohol can attack this intermediate directly, the reaction is often accelerated by adding a catalytic amount of 4-dimethylaminopyridine (DMAP), which forms an even more reactive acylpyridinium species.[28] The alcohol then attacks this activated species to form the ester, regenerating the DMAP catalyst. The carbodiimide is consumed, forming a urea byproduct (e.g., dicyclohexylurea, DCU).[28]

start Acid + DCC → O-Acylisourea Intermediate dm_activation O-Acylisourea + DMAP → Acylpyridinium Intermediate start->dm_activation nuc_attack Acylpyridinium + Alcohol → Tetrahedral Intermediate dm_activation->nuc_attack product Ester + DCU byproduct + Regenerated DMAP nuc_attack->product

Caption: Mechanism of DCC/DMAP-mediated Steglich Esterification.

Experimental Protocol:

  • Setup: To a round-bottom flask, add the carboxylic acid (1.0 eq), the alcohol (1.1-1.5 eq), and a catalytic amount of DMAP (0.1 eq).

  • Solvent: Dissolve the components in a suitable anhydrous solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)).

  • Coupling Agent: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in DCM dropwise.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature. A white precipitate of the dicyclohexylurea (DCU) byproduct will form. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of cold DCM.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with dilute HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter, concentrate under reduced pressure, and purify the crude ester by column chromatography.

Parameter Steglich Esterification
Coupling Agent DCC or EDC / DMAP (cat.)
Temperature 0 °C to Room Temperature
Key Advantage Very mild conditions, high yields, good for sensitive substrates.[28]
Key Disadvantage Reagent cost, byproduct removal can be difficult.[25]
Typical Yield 90-98%

Safety: DCC is a potent contact allergen and sensitizer. Always handle with gloves and avoid inhalation of the solid.

Characterization of Ester Derivatives

Confirmation of the final product structure is essential. The following changes in spectroscopic data are expected upon successful esterification:

  • FTIR Spectroscopy: The most telling change is the disappearance of the broad O-H stretching band of the carboxylic acid (typically ~2500-3300 cm⁻¹) and the appearance of new C-O stretching bands for the ester group (~1000-1300 cm⁻¹). The carbonyl (C=O) stretch of the ester will be prominent around 1715-1750 cm⁻¹.[29][30]

  • ¹H NMR Spectroscopy: The acidic proton of the carboxylic acid (a broad singlet, often >10 ppm) will disappear. New signals corresponding to the protons of the added alcohol moiety will appear. For example, an ethyl ester will show a characteristic quartet (~4.4 ppm) and a triplet (~1.4 ppm).[2][30][31]

  • ¹³C NMR Spectroscopy: The chemical shift of the carbonyl carbon will change slightly. New signals corresponding to the carbons of the alcohol moiety will be observed.[11][29]

  • Mass Spectrometry (MS): The molecular ion peak ([M]⁺ or [M+H]⁺) will correspond to the calculated molecular weight of the target ester derivative.[29]

Conclusion

The preparation of ester derivatives from 8-Chloro-2-oxo-2H-chromene-3-carboxylic acid is a versatile and powerful strategy in modern chemical and pharmaceutical research. The choice between Fischer esterification, the acyl chloride method, or Steglich esterification depends on a careful analysis of the substrate's sensitivity, required purity, reaction scale, and cost. By understanding the causality behind each protocol, researchers can confidently synthesize novel coumarin-based molecules poised for applications ranging from targeted therapeutics to advanced functional materials.[32]

References
  • Vertex AI Search. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • Chemistry Steps. (2021, November 18).
  • BYJU'S. (2019, January 23).
  • J-Stage. (n.d.). Synthesis of Coumarin-Conjugated Oligonucleotides via Knoevenagel Condensation to Prepare an Oligonucleotide Library.
  • Wikipedia. (n.d.).
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  • Organic Chemistry Portal. (n.d.).
  • MDPI. (2022, November 28). Simple Protocol of L-Proline-Mediated Knoevenagel Condensation: A Sustainable Access to Coumarin-3-Carboxylic Ester.
  • PubMed. (n.d.). Synthesis of Coumarin-Conjugated Oligonucleotides via Knoevenagel Condensation to Prepare an Oligonucleotide Library.
  • Taylor & Francis. (2014, August 8).
  • MDPI. (2024, February 17). Coumarin Derivatives: The Influence of Cycloalkyl Groups at the C-3 Position on Intermolecular Interactions—Synthesis, Structure and Spectroscopy.
  • Organic Chemistry Tutor. (n.d.).
  • MDPI. (2024, April 17).
  • ResearchGate. (n.d.).
  • Creative Proteomics. (n.d.). Carbodiimide Crosslinker Chemistry: EDC and DCC.
  • ResearchGate. (2026, January 15).
  • Taylor & Francis. (n.d.). Carbodiimide – Knowledge and References.
  • ACS Publications. (2022, July 30). RhIII-Catalyzed C–H N-Heteroarylation and Esterification Cascade of Carboxylic Acid with Organoboron Reagents and 1,2-Dichloroethane in One-Pot Synthesis | Organic Letters.
  • PMC. (n.d.). Synthesis and Characterization of Some New Coumarins with in Vitro Antitumor and Antioxidant Activity and High Protective Effects against DNA Damage.
  • PubMed. (2022, August 12). RhIII-Catalyzed C-H N-Heteroarylation and Esterification Cascade of Carboxylic Acid with Organoboron Reagents and 1,2-Dichloroethane in One-Pot Synthesis.
  • PMC. (2022, October 28).
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • IntechOpen. (n.d.).
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • Der Pharma Chemica. (n.d.).
  • Loba Chemie. (n.d.). THIONYL CHLORIDE FOR SYNTHESIS.
  • Acros Organics. (2009, September 21).
  • ACG Publications. (2014, March 27).
  • ChemRxiv. (n.d.).
  • ResearchGate. (2025, August 6). A Convenient Synthesis of Coumarin-3-carboxylic Acids via Knoevenagel Condensation of Meldrum′s Acid with ortho-Hydroxyaryl Aldehydes or Ketones | Request PDF.
  • RSC Publishing. (2025, March 17). Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(IV)
  • Taylor & Francis. (2016, February 11). Synthesis, characterization, and antibacterial activity of 6-Chloro-8-methyl-2-oxo-2H-chromene-3-carboxylic acid ethyl ester.
  • Maynooth University Research Archive Library. (n.d.).
  • Oreate AI Blog. (2025, December 30). The Role of TSCL and Pyridine in Organic Chemistry.
  • European Journal of Chemistry. (2023, December 31).
  • Der Pharma Chemica. (n.d.). Reactions of coumarin-3-carboxylate, its crystallographic study and antimicrobial activity.
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Method

Application Notes & Protocols: Advanced Solid-Phase Synthesis Strategies for 8-Chlorocoumarin Scaffolds

Abstract The 8-chlorocoumarin scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery, owing to its diverse pharmacological activities. This document provides a compr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 8-chlorocoumarin scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery, owing to its diverse pharmacological activities. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of solid-phase synthesis (SPS) to construct libraries of 8-chlorocoumarin derivatives. We will delve into the strategic considerations, detailed experimental protocols, and analytical validation methods. The causality behind experimental choices is explained to provide a deeper understanding of the underlying chemical principles.

Introduction: The Significance of the 8-Chlorocoumarin Scaffold

Coumarins, a class of benzopyran-2-one compounds, are widely distributed in nature and exhibit a broad spectrum of biological activities, including anticoagulant, anti-inflammatory, antioxidant, and anticancer properties.[1][2] The introduction of a chlorine atom at the 8-position of the coumarin ring system can significantly modulate the scaffold's pharmacokinetic and pharmacodynamic properties. Solid-phase synthesis (SPS) offers a powerful platform for the rapid generation of diverse chemical libraries, facilitating the exploration of structure-activity relationships (SAR) around the 8-chlorocoumarin core.[3][4][5] This approach circumvents the tedious purification steps associated with traditional solution-phase chemistry, making it ideal for high-throughput synthesis and screening.[6]

Core Principles of Solid-Phase Synthesis of 8-Chlorocoumarin Derivatives

The solid-phase synthesis of 8-chlorocoumarin derivatives involves the covalent attachment of a starting material to an insoluble polymer support (resin), followed by a series of chemical transformations on the resin-bound substrate. The final product is then cleaved from the solid support.

The Solid Support (Resin)

The choice of resin is critical and depends on the intended chemical transformations and cleavage conditions. Common resins for small molecule synthesis include:

  • Wang Resin: Functionalized with a 4-hydroxymethylphenoxymethyl linker, suitable for the immobilization of carboxylic acids and subsequent cleavage under acidic conditions (e.g., trifluoroacetic acid - TFA).

  • Rink Amide Resin: An acid-labile resin used for the synthesis of C-terminal amides. It is cleaved under milder acidic conditions than Wang resin.

  • 2-Chlorotrityl Chloride Resin: A highly acid-labile resin that allows for the attachment of alcohols and carboxylic acids and their subsequent cleavage under very mild acidic conditions, preserving other acid-sensitive functional groups.[7]

The Linker Strategy

The linker connects the growing molecule to the solid support. The choice of linker dictates the cleavage strategy and the functional group present in the final product.

  • Traceless Linkers: These linkers are designed to be cleaved in a way that leaves no trace of the linkage point on the final molecule, often by replacing the bond to the resin with a hydrogen atom.[8][9]

  • Photolabile Linkers: These linkers are cleaved upon irradiation with UV light at a specific wavelength, offering a mild and orthogonal cleavage strategy that is compatible with a wide range of functional groups.[10][11][12][13][14]

Strategic Approach to the Solid-Phase Synthesis of an 8-Chlorocoumarin Library

A robust solid-phase synthesis strategy for 8-chlorocoumarin derivatives can be envisioned through a retro-synthetic approach. Instead of directly attaching the pre-formed 8-chlorocoumarin, a more versatile method involves immobilizing a suitable precursor that can be cyclized on-resin to form the coumarin ring. This allows for greater diversity in the final products.

Proposed Synthetic Route

Our proposed strategy utilizes a Pechmann condensation on a solid support, a classic method for coumarin synthesis.[1][15][16]

  • Immobilization: A substituted phenol is attached to a suitable resin.

  • On-Resin Cyclization: The resin-bound phenol undergoes a Pechmann condensation with a β-ketoester in the presence of a catalyst to form the coumarin ring.

  • Diversification (Optional): Further chemical modifications can be performed on the resin-bound 8-chlorocoumarin scaffold.

  • Cleavage: The final 8-chlorocoumarin derivative is cleaved from the solid support.

Visual Workflow of the Solid-Phase Synthesis

Solid_Phase_Synthesis_Workflow cluster_Resin_Prep Resin Preparation cluster_Immobilization Immobilization cluster_On_Resin_Synthesis On-Resin Synthesis cluster_Cleavage_Purification Cleavage & Purification Resin Select Resin (e.g., Wang Resin) Swell Swell Resin in Suitable Solvent (e.g., DCM) Resin->Swell Load Load Precursor (e.g., 3-Chloro-5-hydroxyphenol) - DIC/DMAP Swell->Load Pechmann Pechmann Condensation - Ethyl acetoacetate - Catalyst (e.g., Amberlyst-15) Load->Pechmann Diversify Diversification Reactions (e.g., Suzuki Coupling at C4) Pechmann->Diversify Cleave Cleavage from Resin (e.g., 95% TFA) Diversify->Cleave Purify Purification (e.g., HPLC) Cleave->Purify Final_Product Final_Product Purify->Final_Product Characterization (LC-MS, NMR)

Caption: Overall workflow for the solid-phase synthesis of an 8-chlorocoumarin library.

Detailed Experimental Protocols

4.1. Protocol 1: Immobilization of 3-Chloro-5-hydroxyphenol on Wang Resin

Rationale: Wang resin is chosen for its compatibility with acidic conditions that can be used for both the on-resin Pechmann condensation and the final cleavage. 3-Chloro-5-hydroxyphenol is selected as the precursor to introduce the 8-chloro substitution pattern after cyclization.

Step Procedure Reagents and Solvents Time Notes
1Resin SwellingSwell Wang resin (1.0 g, 1.0 mmol/g loading) in dichloromethane (DCM, 10 mL) for 30 min in a fritted syringe.30 minProper swelling is crucial for reaction efficiency.
2Reagent PreparationIn a separate vial, dissolve 3-chloro-5-hydroxyphenol (3.0 mmol), and N,N'-diisopropylcarbodiimide (DIC, 3.0 mmol) in DCM (5 mL).5 min
3LoadingDrain the DCM from the resin and add the solution from step 2. Add 4-dimethylaminopyridine (DMAP, 0.1 mmol).4 hThe reaction can be monitored by the disappearance of the phenol using a colorimetric test (e.g., Gibbs test).
4WashingDrain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), N,N-dimethylformamide (DMF, 3 x 10 mL), methanol (3 x 10 mL), and DCM (3 x 10 mL).15 minThorough washing is essential to remove excess reagents.
5DryingDry the resin under vacuum.1 h

4.2. Protocol 2: On-Resin Pechmann Condensation

Rationale: Amberlyst-15, a solid-supported acid catalyst, is used to drive the Pechmann condensation.[1][15] This heterogeneous catalyst is easily filtered off, simplifying the workup.

Step Procedure Reagents and Solvents Time Notes
1Resin SwellingSwell the resin from Protocol 1 (1.0 g) in toluene (10 mL) for 30 min.30 min
2Reaction SetupTo the swollen resin, add ethyl acetoacetate (5.0 mmol) and Amberlyst-15 (0.5 g).5 min
3ReactionHeat the mixture at 110 °C with stirring.12 hThe reaction can be monitored by cleaving a small amount of resin and analyzing the product by LC-MS.
4WashingCool the reaction to room temperature. Drain the solvent and wash the resin with toluene (3 x 10 mL), DCM (3 x 10 mL), DMF (3 x 10 mL), methanol (3 x 10 mL), and DCM (3 x 10 mL).20 min
5DryingDry the resin under vacuum.1 h

Visual Representation of On-Resin Pechmann Condensation

Pechmann_Condensation Resin_Phenol Resin-Bound 3-Chloro-5-hydroxyphenol Reaction_Vessel Toluene, 110°C Resin_Phenol->Reaction_Vessel Beta_Ketoester Ethyl Acetoacetate Beta_Ketoester->Reaction_Vessel Catalyst Amberlyst-15 (Solid Acid Catalyst) Catalyst->Reaction_Vessel Resin_Coumarin Resin-Bound 8-Chloro-4-methylcoumarin Reaction_Vessel->Resin_Coumarin Cyclization

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 8-Chloro-2-oxo-2H-chromene-3-carboxylic acid

Welcome to the technical support center for the synthesis of 8-Chloro-2-oxo-2H-chromene-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common chall...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 8-Chloro-2-oxo-2H-chromene-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic intermediate. We will delve into the underlying chemical principles to empower you to troubleshoot effectively and achieve consistent, high-yield results.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis of 8-Chloro-2-oxo-2H-chromene-3-carboxylic acid.

Q1: What is the most effective and widely used method for synthesizing 8-Chloro-2-oxo-2H-chromene-3-carboxylic acid?

A1: The most direct and reliable method is the Knoevenagel condensation .[1] This reaction involves the condensation of an o-hydroxybenzaldehyde (in this case, 3-chlorosalicylaldehyde) with a compound containing an active methylene group, such as malonic acid or its esters (e.g., diethyl malonate).[1][2] The reaction is typically catalyzed by a weak base and proceeds through a tandem condensation-cyclization sequence to form the coumarin ring system.[3][4] While other methods like the Pechmann or Perkin condensations are useful for different coumarin derivatives, the Knoevenagel approach is particularly well-suited for synthesizing 3-carboxycoumarins from salicylaldehydes.[5][6]

Q2: What are the essential starting materials and reagents for this synthesis?

A2: The core components for this synthesis are:

ReagentRoleKey Considerations
3-Chlorosalicylaldehyde Aldehyde precursorPurity is critical. Impurities can lead to side reactions and lower yields.
Malonic Acid Active methylene compoundProvides the C2 and C3 carbons of the coumarin ring and the carboxylic acid group directly.
orDiethyl Malonate Active methylene compoundIf used, a subsequent hydrolysis step is required to convert the ethyl ester to the carboxylic acid.[7]
Piperidine or Pyridine Base CatalystA weak amine base is crucial. Strong bases can induce self-condensation of the aldehyde.[1] Piperidine is commonly used.[7]
Ethanol or DMF SolventEthanol is a common and effective solvent.[7] DMF can be used for less reactive substrates.

Q3: Can you illustrate the reaction mechanism?

A3: Certainly. The Knoevenagel condensation for this specific synthesis follows a well-understood pathway. The base catalyst first deprotonates the active methylene compound (malonic acid), which then acts as a nucleophile, attacking the aldehyde carbonyl. This is followed by a dehydration step and an intramolecular cyclization (lactonization) to form the final product.

Knoevenagel_Mechanism SM Starting Materials: 3-Chlorosalicylaldehyde + Malonic Acid Enolate Malonate Enolate (Nucleophile) SM->Enolate + Catalyst Addition Nucleophilic Addition SM->Addition Cat Piperidine (Base Catalyst) Enolate->Addition Intermediate Aldol-type Intermediate Addition->Intermediate Dehydration Dehydration (-H₂O) Intermediate->Dehydration Uncyclized Uncyclized α,β-unsaturated acid Dehydration->Uncyclized Lactonization Intramolecular Cyclization (Lactonization) Uncyclized->Lactonization Product 8-Chloro-2-oxo-2H-chromene-3-carboxylic acid Lactonization->Product

Caption: Knoevenagel condensation mechanism.

Q4: What are the typical reaction conditions for this synthesis?

A4: While optimization is always recommended for specific lab setups, the following table provides a validated starting point based on established protocols for similar coumarin syntheses.[7][8]

ParameterRecommended ConditionRationale
Reactant Ratio 1:1.1 (Aldehyde:Malonic Acid)A slight excess of the malonic acid ensures the complete consumption of the more expensive aldehyde.
Catalyst Loading 5-10 mol% (e.g., Piperidine)Sufficient to catalyze the reaction without promoting significant side product formation.
Solvent Anhydrous EthanolA protic solvent that facilitates the reaction and allows for easy product precipitation or crystallization upon cooling.
Temperature Reflux (approx. 78-80°C)Heating is often necessary to drive the reaction, particularly the dehydration and cyclization steps, to completion.[8]
Reaction Time 4-8 hoursProgress should be monitored by Thin Layer Chromatography (TLC) to determine the point of maximum conversion.[7][8]

Troubleshooting Guide

This section uses a question-and-answer format to address specific experimental issues.

Q1: My reaction has a very low yield, and TLC analysis shows mostly unreacted 3-chlorosalicylaldehyde. What went wrong?

A1: This is a common issue that typically points to a problem with reaction initiation or progression. Several factors could be responsible.[6][8]

  • Cause 1: Inactive Catalyst: Amine catalysts like piperidine can degrade over time.

    • Solution: Use freshly opened or distilled piperidine. Ensure it is stored properly under an inert atmosphere.

  • Cause 2: Insufficient Temperature: The final cyclization step (lactonization) often requires thermal energy.

    • Solution: Ensure the reaction mixture is maintained at a steady reflux.[8] If using a lower-boiling solvent, consider switching to one with a higher boiling point, but be mindful of potential side reactions.

  • Cause 3: Presence of Water: The condensation reaction generates water, which can inhibit the catalyst or reverse key steps.[6][8]

    • Solution: Use anhydrous solvents and ensure your glassware is thoroughly dried before starting the reaction. While not always necessary, running the reaction under a Dean-Stark apparatus can be an effective strategy to remove water as it forms.

Low_Yield_Troubleshooting decision decision solution solution start Problem: Low Yield, Unreacted Starting Material q1 Is the catalyst fresh? start->q1 s1 Use fresh/distilled piperidine or pyridine. q1->s1 No q2 Is the reaction at reflux temperature? q1->q2 Yes end Re-run experiment and monitor via TLC. s1->end s2 Ensure steady reflux. Monitor temperature. q2->s2 No q3 Are solvents anhydrous? q2->q3 Yes s2->end s3 Use dry solvents and glassware. Consider Dean-Stark trap. q3->s3 No q3->end Yes s3->end

Caption: Troubleshooting flowchart for low yield.

Q2: I've isolated a product, but it's not the target coumarin. NMR suggests an uncyclized intermediate. How can I fix this?

A2: This indicates that the initial condensation and dehydration steps were successful, but the final, crucial lactonization step failed. This is analogous to the formation of o-coumaric acid as a stable intermediate in the Perkin reaction.[8]

  • Cause: The reaction conditions were not sufficient to favor the intramolecular cyclization. This can be due to steric hindrance, electronic effects, or insufficient activation energy.

  • Solution 1: Post-Reaction Acidification: After the base-catalyzed condensation is complete (as monitored by TLC), cool the reaction mixture and add a catalytic amount of a strong acid (e.g., concentrated HCl or H₂SO₄). Gently heat the mixture again for a short period (e.g., 30-60 minutes). The acid will catalyze the lactonization of the intermediate.

  • Solution 2: Change of Solvent: Switching to a higher-boiling point solvent like DMF or toluene for the initial reaction can provide the necessary thermal energy to overcome the activation barrier for cyclization.

Q3: My final product is a discolored solid that is difficult to purify by recrystallization. What are my options?

A3: Impurities often arise from side reactions, such as the self-condensation of salicylaldehyde or the formation of polymeric materials, especially if the reaction is overheated or run for too long.[1]

  • Purification Strategy 1: Optimized Recrystallization: The crude product is often purified by recrystallization from aqueous ethanol or an acetic acid/water mixture.[6][9] Finding the precise solvent ratio is key. Dissolve the crude product in the minimum amount of hot solvent and allow it to cool slowly to form pure crystals.

  • Purification Strategy 2: Acid-Base Extraction: Since your target molecule is a carboxylic acid, you can use an acid-base extraction to separate it from neutral impurities.

    • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

    • Extract with a mild aqueous base solution (e.g., saturated sodium bicarbonate). The desired carboxylic acid will move to the aqueous layer as its sodium salt.

    • Separate the layers. Wash the aqueous layer with fresh ethyl acetate to remove any remaining neutral impurities.

    • Cool the aqueous layer in an ice bath and slowly re-acidify with cold dilute HCl until the product precipitates.

    • Collect the pure solid by vacuum filtration, wash with cold water, and dry thoroughly.

Experimental Protocol Example

This generalized protocol for Knoevenagel condensation should be optimized for your specific laboratory conditions.

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-chlorosalicylaldehyde (1.0 eq) and malonic acid (1.1 eq).

  • Solvent Addition: Add anhydrous ethanol (approx. 5-10 mL per gram of aldehyde).

  • Catalyst Addition: Add piperidine (0.1 eq) dropwise to the stirring suspension.

  • Reaction: Heat the mixture to a steady reflux (approx. 80°C) for 4-8 hours. Monitor the reaction's progress using TLC (a suitable eluent might be 4:1 ethyl acetate/hexane with a drop of acetic acid).[8]

  • Workup: Once the reaction is complete, cool the mixture in an ice bath. The product often crystallizes or precipitates directly from the solution.

  • Isolation: Collect the solid by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove soluble impurities.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., aqueous ethanol) to yield pure 8-Chloro-2-oxo-2H-chromene-3-carboxylic acid.[6][9] Characterize the final product by NMR, MS, and melting point analysis.

References

  • Wikipedia. (n.d.). Pechmann condensation. Retrieved from [Link]

  • Singh, V., & Sapehiyia, V. (2019). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. ACS Omega, 4(5), 8852–8863. [Link]

  • Organic Chemistry Portal. (n.d.). Pechmann Condensation Coumarin Synthesis. Retrieved from [Link]

  • El-Malah, A. A., & Nassan, M. A. (2020). Synthesis of coumarin by Pechman reaction -A Review. ResearchGate. [Link]

  • Wang, C., et al. (2022). Efficient Synthesis of 3-Sulfonyl-2-sulfonylmethyl-2H-chromenes via Tandem Knoevenagel Condensation/Oxa-Michael Addition Protocol. Molecules, 27(9), 2795. [Link]

  • ResearchGate. (n.d.). Knoevenagel condensation reaction using fixed bed continuous flow reactor. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2021). Metal-free domino amination-Knoevenagel condensation approach to access new coumarins as potent nanomolar inhibitors of VEGFR-2 and EGFR. Scientific Reports, 11(1), 18355. [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • Nikpassand, M., & Zare, M. (2011). Alum-Catalyzed One-Pot Synthesis of Dihydropyrano[3,2-b]chromenediones. Journal of the Brazilian Chemical Society, 22(10), 1961-1965. [Link]

  • Maniyan, M. I., et al. (2016). Synthesis, characterization, and antibacterial activity of 6-Chloro-8-methyl-2-oxo-2H-chromene-3-carboxylic acid ethyl ester. Cogent Chemistry, 2(1). [Link]

  • Skonieczna, K., & Tabaka, M. (2022). Coumarins Synthesis and Transformation via C–H Bond Activation—A Review. Inorganics, 10(2), 23. [Link]

  • Fernando, W. A. C., et al. (2019). Synthesis of Simple Coumarins: Mixed Solvent Recrystallization Approach and Modification. RESEARCH REVIEW International Journal of Multidisciplinary, 4(1). [Link]

  • ResearchGate. (n.d.). Solvent-Free Coumarin Synthesis. Retrieved from [Link]

  • Sonawane, N. B., et al. (2023). Synthesis of coumarin-3-carboxylic acids in waste curd water: A green approach. European Journal of Chemistry, 14(4), 365-371. [Link]

  • Gordon, A. T., et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. Arkivoc, 2020(5), 148-160. [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of 2-oxo-2H-chromene-3-carboxylic acid.... Retrieved from [Link]

  • Palmeira, A., et al. (2019). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. Molecules, 24(23), 4214. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2H-chromenes (2H-benzopyrans). Retrieved from [Link]

  • Gjikaj, M., & Hyseni, A. (2021). Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate. Acta Crystallographica Section E, 77(Pt 11), 1143-1147. [Link]

  • Al-Ostath, A., & El-Emam, A. A. (2020). Coumarin derivatives as promising antibacterial agent(s). Arabian Journal of Chemistry, 13(10), 7486-7506. [Link]

  • Shinde, P. B., et al. (n.d.). A Facile, Choline Chloride/Urea Catalyzed Solid Phase Synthesis of Coumarins via Knoevenagel Condensation. Retrieved from [Link]

  • Schultz, R. G. (1973). U.S. Patent No. 3,709,795. Washington, DC: U.S.
  • Wang, Y., et al. (2022). Visible Light-Driven Reductive Azaarylation of Coumarin-3-carboxylic Acids. The Journal of Organic Chemistry, 87(15), 10085-10097. [Link]

  • Harris, H. G., & Oldham, E. D. (2022). Optimizing the Alkylation of Carboxylic Acid Derivatives for Use in the Synthesis of the Oxidative Metabolites of DEHP. Eagle Scholar. [Link]

Sources

Optimization

Purification of 8-chlorocoumarin-3-carboxylic acid by recrystallization

Technical Support Center: Purification of 8-Chlorocoumarin-3-carboxylic Acid Ticket ID: #PUR-8CCA-001 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 8-Chlorocoumarin-3-carboxylic Acid

Ticket ID: #PUR-8CCA-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Subject: Optimization of Recrystallization Protocols for 8-Chlorocoumarin-3-carboxylic Acid[1]

Introduction

Welcome to the Technical Support Center. You are likely synthesizing 8-chlorocoumarin-3-carboxylic acid (typically via Knoevenagel condensation of 3-chlorosalicylaldehyde with malonic acid or Meldrum’s acid).[1]

The purification of this compound presents unique challenges compared to the unsubstituted parent coumarin.[1] The 8-chloro substituent introduces steric bulk and increases lipophilicity, altering solubility profiles and crystal lattice energy.[1] Furthermore, the electron-withdrawing nature of the chlorine atom at the 8-position affects the acidity of the carboxylic acid and the stability of the lactone ring.[1]

This guide prioritizes purity over immediate yield , using a "Self-Validating" workflow that ensures you do not carry impurities (such as the decarboxylated byproduct 8-chlorocoumarin) into downstream applications.[1]

Module 1: Solvent Selection Strategy

The choice of solvent is dictated by the 8-chloro substituent.[1] Unlike unsubstituted coumarin-3-carboxylic acid, which crystallizes readily from water/ethanol, the 8-chloro derivative is significantly less soluble in water.[1]

Recommended Solvent Systems:

TierSolvent SystemCompositionRationale
1 (Standard) Ethanol (95%) 95% EtOH / 5% H₂OBest balance.[1] The water content helps depress the solubility of non-polar impurities (like unreacted aldehyde), while the ethanol dissolves the product at reflux.
2 (High Purity) Glacial Acetic Acid 100% AcOHExcellent for removing colored oligomers.[1] The product is soluble at boiling (118°C) but crystallizes well upon cooling. Warning: Harder to dry; requires vacuum oven.[1]
3 (Rescue) DMF / Water 1:1 to 1:3 ratioUse only if the product is insoluble in boiling ethanol. Dissolve in hot DMF, then add hot water until turbid.

Module 2: The "Gold Standard" Protocol

As a Senior Scientist, I strongly advise against jumping straight to recrystallization if your crude material is dark or sticky.[1] Coumarin syntheses often yield unreacted salicylaldehydes (yellow/orange oils) and decarboxylated byproducts.[1]

Phase A: Chemical Purification (Acid-Base Workup) This step relies on the acidity of the carboxylic acid (pKa ~ 4.[1]5) to separate it from neutral impurities.[1]

  • Dissolution: Suspend crude solid in 5% aqueous NaHCO₃ (Sodium Bicarbonate).

    • Note: The product should dissolve with effervescence (CO₂ release). Neutral impurities (8-chlorocoumarin, bis-coumarins) will remain solid/oily.[1]

  • Filtration: Filter the mixture through Celite or a glass frit to remove insoluble material. The filtrate now contains your product as the sodium salt.[1]

  • Precipitation: Slowly acidify the filtrate with 2M HCl to pH 1-2 while stirring vigorously.

  • Collection: Filter the precipitated white/off-white solid.[1] Wash with cold water.[1] Dry partially.[1]

Phase B: Recrystallization (Ethanol Method) [1][2]

  • Setup: Place the semi-dried solid in an Erlenmeyer flask with a stir bar.

  • Reflux: Add 95% Ethanol (approx. 10-15 mL per gram of solid). Heat to reflux (boiling).

  • Saturation: If solid remains, add more ethanol in small portions (1-2 mL) until dissolved.

    • Critical: If the solution is dark yellow/brown, add Activated Carbon , reflux for 5 mins, and filter hot.[1]

  • Crystallization: Remove from heat. Allow to cool to room temperature slowly (do not use an ice bath yet).

    • Why? Rapid cooling traps impurities in the crystal lattice.[1]

  • Finishing: Once room temp is reached, place in an ice bath (0-4°C) for 30 minutes to maximize yield.

  • Isolation: Filter via vacuum.[1][3][4] Wash with ice-cold 95% ethanol.[1]

Module 3: Troubleshooting & FAQs

Q1: My product "oiled out" (formed a sticky liquid) instead of crystallizing. What happened?

  • Diagnosis: This usually happens when the solvent polarity is mismatched or the solution is too concentrated at high temperature.[1] The melting point of the solvated product drops below the solvent's boiling point.[1]

  • Fix: Re-heat the mixture to redissolve the oil. Add a small amount of "good" solvent (Ethanol). Then, add a "seed crystal" of pure product if available. Cool very slowly. If using an Ethanol/Water mix, you likely added too much water too quickly.[1]

Q2: The crystals are yellow, but they should be white. How do I fix this?

  • Diagnosis: Contamination with 3-chlorosalicylaldehyde (starting material) or azine byproducts.[1]

  • Fix:

    • Perform the Acid-Base Workup (Phase A above). Aldehydes are neutral and will not dissolve in NaHCO₃.[1]

    • If already recrystallizing, use Glacial Acetic Acid as the solvent.[1] It is superior at keeping phenolic impurities in solution during crystallization.[1]

Q3: My yield is very low (<40%). Did I decompose the compound?

  • Diagnosis:

    • Decarboxylation: Prolonged heating above 150°C can remove the COOH group, leaving 8-chlorocoumarin.[1]

    • Solubility Loss: You may have used too much solvent.[1][4]

  • Fix: Check the mother liquor (filtrate).[5][6] Evaporate it to half volume and cool again to harvest a "second crop." Verify the identity of the first crop via TLC or Melting Point to ensure it's not the decarboxylated byproduct.[1]

Q4: Can I use Acetone?

  • Advisory: Acetone is generally not recommended for crystallization of coumarin acids because they are often too soluble in it, even when cold, leading to poor recovery.[1] Acetone/Water mixtures can work but are tricky to manage due to Acetone's volatility.[1]

Module 4: Visualization of Workflows

Figure 1: Recrystallization Logic Flow

A decision tree for selecting the correct purification path based on crude purity.

RecrystallizationLogic Start Crude 8-Chlorocoumarin-3-COOH CheckColor Is Crude Colored (Yellow/Brown)? Start->CheckColor AcidBase Perform Acid-Base Extraction (NaHCO3) CheckColor->AcidBase Yes (Impure) DirectCryst Proceed to Recrystallization CheckColor->DirectCryst No (Off-white) AcidBase->DirectCryst Precipitate & Dry SolventChoice Select Solvent DirectCryst->SolventChoice Ethanol 95% Ethanol (Standard) SolventChoice->Ethanol Acetic Glacial Acetic Acid (For persistent color) SolventChoice->Acetic

Caption: Decision matrix for purification. Colored impurities necessitate chemical separation before physical recrystallization.[1]

Figure 2: The Acid-Base Purification Mechanism

Visualizing how pH manipulation isolates the desired product from common impurities.

AcidBaseMech Impure Crude Mixture Product (Acidic) Impurity (Neutral) BaseStep Add 5% NaHCO3 (pH ~8.5) Impure->BaseStep Filter Filtration Step BaseStep->Filter Filtrate Filtrate (Liquid) Soluble Sodium Salt Filter->Filtrate Soluble SolidWaste Solid Waste Unreacted Aldehyde Decarboxylated Byproduct Filter->SolidWaste Insoluble AcidStep AcidStep Filtrate->AcidStep FinalProd Pure Precipitate 8-Chloro-3-COOH AcidStep->FinalProd Precipitation

Caption: The chemical purification loop.[1] Neutral impurities are mechanically removed while the product is in the aqueous phase.[1]

References

  • Knoevenagel Condensation & General Synthesis

    • Brahmachari, G. (2015).[1] "Recent Advances in the Synthesis of Coumarin Derivatives." Molecules, 20(11).[1]

    • Source:[1]

  • Coumarin-3-Carboxylic Acid Properties

    • DrugFuture Chemical Index.[1][7] "Coumarin-3-carboxylic Acid Properties & Solubility."

    • Source:[1]

  • Recrystallization Techniques for Carboxylic Acids

    • Mettler Toledo.[1] "Recrystallization Guide: Process, Procedure, Solvents."

    • Source:[1]

  • Specific Coumarin Derivatives (6-bromo/8-methoxy analogs)

    • Dreyer, J., et al. (2009).[1] "Coumarin-3-carboxylic acid derivatives as potentiators and inhibitors..." British Journal of Pharmacology.[1]

    • Source:[1]

Disclaimer: All protocols should be performed in a fume hood with appropriate PPE (gloves, goggles).[1] 8-chlorocoumarin derivatives may possess biological activity; handle with care.[1]

Sources

Troubleshooting

Technical Support Center: Navigating Steric Hindrance in 8-Chloro Substituted Coumarin Chemistry

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for overcoming the common challenge of steric hindr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for overcoming the common challenge of steric hindrance in reactions involving 8-chloro substituted coumarins. The unique electronic and steric environment of the C8-position on the coumarin scaffold often leads to sluggish or low-yielding reactions. This resource offers troubleshooting guides, frequently asked questions, and detailed experimental protocols to help you navigate these synthetic challenges effectively.

Part 1: Troubleshooting Guide - A Problem-Solution Approach

This section is designed to provide quick and actionable solutions to common problems encountered during the synthesis and functionalization of 8-chloro coumarins.

Issue 1: Low or No Conversion in Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Buchwald-Hartwig)

  • Question: I am attempting a Suzuki coupling with my 8-chloro-4-methylcoumarin and an arylboronic acid, but I am seeing very little to no product formation, even after extended reaction times. What are the likely causes and how can I fix this?

  • Answer: Low reactivity in cross-coupling reactions at the sterically hindered C8-position is a frequent issue. The bulky peri-proton at C7 and the adjacent lactone carbonyl group impede the approach of the catalyst and coupling partner. Here’s a systematic approach to troubleshoot this problem:

    • Enhance Catalytic Activity with Bulky, Electron-Rich Ligands: Standard phosphine ligands like PPh₃ are often insufficient. Switch to more sterically demanding and electron-rich "Buchwald-type" biaryl phosphine ligands.[1] These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[2]

      Ligand Recommendation for Sterically Hindered Aryl Chlorides
      XPhos
      SPhos
      BrettPhos
      RuPhos
    • Increase Reaction Temperature with Caution: Higher temperatures can provide the necessary activation energy to overcome the steric barrier. However, be mindful of potential substrate and product decomposition. Microwave irradiation is a highly effective method for rapidly and uniformly heating the reaction mixture, often leading to significantly improved yields and shorter reaction times.[3][4][5]

    • Optimize the Base: The choice of base is critical. For Suzuki couplings, stronger, non-nucleophilic bases are often required. For Buchwald-Hartwig aminations, a strong base is necessary to deprotonate the amine.

      Reaction TypeRecommended Bases
      Suzuki-MiyauraK₃PO₄, Cs₂CO₃
      SonogashiraEt₃N, DIPEA
      Buchwald-HartwigNaOtBu, LHMDS
    • Consider a More Reactive Halogen: If feasible, starting with an 8-bromo or 8-iodo coumarin will significantly increase the rate of oxidative addition, the often rate-limiting step in cross-coupling reactions.[6]

Issue 2: Competing Side Reactions - Homocoupling and Protodehalogenation

  • Question: In my Sonogashira coupling of 8-iodocoumarin, I am observing a significant amount of the alkyne homocoupling (Glaser-Hay) product. How can I suppress this side reaction?

  • Answer: Alkyne homocoupling is a common side reaction in Sonogashira couplings, often promoted by the copper(I) co-catalyst in the presence of oxygen.[7]

    • Employ a Copper-Free Sonogashira Protocol: This is the most effective way to eliminate Glaser-Hay coupling. Copper-free methods often require a slightly higher palladium loading and a suitable ligand.[8]

    • Ensure Rigorously Anaerobic Conditions: If a traditional copper-co-catalyzed Sonogashira is necessary, it is crucial to thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[7]

    • Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture via a syringe pump can help to keep its concentration low, thus minimizing the rate of homocoupling.

  • Question: My primary side product in a Suzuki coupling attempt is the dehalogenated coumarin. What causes this and how can I prevent it?

  • Answer: Protodehalogenation is often a result of β-hydride elimination from the palladium intermediate, or a competing reaction with trace water in the solvent.

    • Use Anhydrous Solvents and Reagents: Ensure all your solvents and reagents are rigorously dried to minimize the presence of water.

    • Select a Bulky Ligand: Bulky ligands can disfavor the formation of the palladium-hydride species responsible for protodehalogenation.[1]

Part 2: Frequently Asked Questions (FAQs)

This section delves deeper into the underlying principles governing the reactivity of 8-chloro coumarins.

  • Q1: Why is the 8-position of the coumarin ring so sterically hindered?

    A1: The steric hindrance at the C8 position arises from its proximity to the C7 substituent and the lactone portion of the coumarin ring system. The peri-interaction with the hydrogen atom at the C7 position creates a crowded environment that restricts the approach of bulky reagents and catalysts to the C8-chloro substituent.[9]

  • Q2: How does the chloro-substituent at the 8-position affect the electronic properties of the coumarin ring?

    A2: The chlorine atom is an electron-withdrawing group through induction, which can make the C8 carbon more electrophilic and susceptible to nucleophilic attack in some cases. However, its lone pairs can also participate in resonance, which can have a counteracting effect. The overall electronic impact is a combination of these factors and can influence the reactivity in a subtle manner compared to the more dominant steric effects.

  • Q3: Are there alternatives to palladium-catalyzed cross-coupling for functionalizing the 8-position?

    A3: While palladium-catalyzed reactions are the most versatile, nucleophilic aromatic substitution (SNA) can be a viable alternative under certain conditions. For SNA to occur, the aromatic ring needs to be activated by strongly electron-withdrawing groups, and the reaction often requires harsh conditions (high temperatures and strong nucleophiles). Given the moderate electron-withdrawing nature of the coumarin lactone, SNA at the 8-position is challenging but may be possible with highly activated substrates or specific nucleophiles.[10]

  • Q4: What is the general reactivity order for halogens at the 8-position in cross-coupling reactions?

    A4: The reactivity order for the halide at the C8 position follows the general trend for aryl halides in palladium-catalyzed cross-coupling reactions: I > Br > OTf > Cl.[6] This is due to the bond dissociation energies of the carbon-halogen bond, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition by the palladium catalyst.

Part 3: Detailed Experimental Protocols

The following protocols are provided as a starting point for your experiments. Optimization of reaction conditions may be necessary for your specific substrate.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling of 8-Bromocoumarin

This protocol is adapted from a general procedure for microwave-assisted Suzuki couplings and is a good starting point for the sterically hindered 8-position.[11]

Reaction Scheme:

Materials:

  • 8-Bromo-4-methylcoumarin (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • Toluene (5 mL)

  • Ethanol (2 mL)

  • Water (1 mL)

  • Microwave reaction vial

Procedure:

  • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 8-bromo-4-methylcoumarin, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add toluene, ethanol, and water to the vial.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at 120 °C for 15-30 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling of 8-Iodocoumarin

This protocol is a representative procedure for a copper-free Sonogashira coupling, which is beneficial for avoiding homocoupling side products.[8]

Reaction Scheme:

Materials:

  • 8-Iodo-4-methylcoumarin (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (0.03 equiv)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous, degassed THF (5 mL)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add 8-iodo-4-methylcoumarin and Pd(PPh₃)₂Cl₂.

  • Add anhydrous, degassed THF, followed by triethylamine.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Heat the reaction mixture to 60 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool to room temperature and filter off the triethylammonium iodide salt.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Buchwald-Hartwig Amination of 8-Chlorocoumarin

This protocol utilizes a bulky phosphine ligand, which is crucial for the amination of sterically hindered aryl chlorides.[1]

Reaction Scheme:

Materials:

  • 8-Chloro-4-methylcoumarin (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.08 equiv)

  • NaOtBu (1.4 equiv)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • In a glovebox, to a dry Schlenk flask, add Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add anhydrous, degassed toluene to the flask.

  • Add the 8-chloro-4-methylcoumarin and the amine.

  • Seal the flask and heat the reaction mixture to 100 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Part 4: Visualizing Reaction Pathways and Troubleshooting

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Pd0 Pd(0)L2 (Active Catalyst) OA_complex Oxidative Addition Complex (Ar-Pd(II)L2-X) Pd0->OA_complex Ar-X Transmetalation_complex Transmetalation (Ar-Pd(II)L2-Ar') OA_complex->Transmetalation_complex Ar'B(OH)2 Base RE_product Product (Ar-Ar') Transmetalation_complex->RE_product Reductive Elimination RE_product->Pd0 Regenerated Catalyst

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield in Cross-Coupling Reactions

Troubleshooting_Workflow Start Low or No Yield Check_Catalyst Evaluate Catalyst System Start->Check_Catalyst Check_Conditions Optimize Reaction Conditions Start->Check_Conditions Check_Reagents Verify Reagent Quality Start->Check_Reagents Ligand Use Bulky, Electron-Rich Ligand (e.g., XPhos) Check_Catalyst->Ligand Pd_Source Try Different Pd Pre-catalyst (e.g., Pd2(dba)3, Pd(OAc)2) Check_Catalyst->Pd_Source Temperature Increase Temperature (Conventional or Microwave) Check_Conditions->Temperature Base Screen Different Bases (e.g., K3PO4, NaOtBu) Check_Conditions->Base Solvent Use Anhydrous, Degassed Solvent Check_Conditions->Solvent Halide Consider More Reactive Halide (I > Br > Cl) Check_Reagents->Halide Purity Ensure Purity of Starting Materials Check_Reagents->Purity

Caption: A systematic workflow for troubleshooting low-yielding cross-coupling reactions.

References

  • MICROWAVE-ASSITED SYNTHESIS OF COUMARIN DERIVATIVES.Journal of Science and Technology, 54(3C), 907-912.
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Microwave Assisted Convenient One-Pot Synthesis of Coumarin Derivatives via Pechmann Condensation Catalyzed by FeF3 under Solvent-Free Conditions and Antimicrobial Activities of the Products. Molecules, 19(9), 13237-13253.
  • Kappe, C. O. (2019). Microwave Assisted Synthesis of Coumarins: A Review From 2007 to 2018. Current Organic Synthesis, 16(5), 686-704.
  • Wikipedia. (2024). Buchwald–Hartwig amination. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Dean, F. M., & Sargent, M. V. (1970). Steric effects in the C-alkylation and ring expansion of coumarins by diazomethane. Journal of the Chemical Society C: Organic, 278-282.
  • Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(105), 86831-86835.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. [Link]

  • Wikipedia. (2024). Sonogashira coupling. [Link]

  • Powers, D. C., & Baran, P. S. (2017). Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Electronic Activation. Journal of the American Chemical Society, 139(41), 14690-14693.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Al-Warhi, T., Al-Hazmi, L. A., El-Faham, A., & Al-Otaibi, E. A. (2021). A Ligand-Free Approach towards Coumarin Analogs via Natural Deep Eutectic Solvent-Mediated Suzuki–Miyaura Coupling. Molecules, 26(16), 4945.
  • El-Sayed, M. E., & El-Gazzar, A. B. A. (2022). Recent advances in the microwave- and ultrasound-assisted green synthesis of coumarin-heterocycles. Arabian Journal of Chemistry, 15(1), 103498.
  • Wikipedia. (2024). Nucleophilic aromatic substitution. [Link]

  • Patil, S. A., Patil, S. A., & Patil, R. (2023). Synthesis of Coumarin Derivatives Using Green Chemistry Approach: A Mini Review.
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • ResearchGate. (2023). Sonogashira reaction between aryl iodides and terminal alkynes in....
  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Wang, L., Zhang, M., Chen, Y., Li, D., & Liu, H. (2017).
  • Smith, M. B. (2020). Concerted Nucleophilic Aromatic Substitution Reactions. Comprehensive Organic Name Reactions and Reagents, 1-27.
  • Chen, C., et al. (2024).
  • ResearchGate. (2025). Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands.
  • Fors, B. P., & Buchwald, S. L. (2010). Efficient Palladium-Catalyzed Cross-Coupling of Highly Acidic Substrates, Nitroacetates. Journal of the American Chemical Society, 132(43), 15914-15917.
  • ResearchGate. (2022). A Concerted nucleophilic aromatic substitution (CSNAr) of phenols with....
  • Herner, A., et al. (2020). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. Chemistry – A European Journal, 26(69), 16321-16325.
  • Ang, C. H., et al. (2021). Syntheses of Minutuminolate and Related Coumarin Natural Products and Evaluation of Their TNF-α Inhibitory Activities. Molecules, 26(18), 5585.
  • Lipshutz, B. H., & Ghorai, S. (2014). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 16(8), 3660-3669.
  • Al-Masri, H., & El-Atawy, M. A. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Saha, D., et al. (2024).
  • Applied Sciences. (2019).
  • Sankaran, K., & Kumar, S. (2004). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 69(5), 1541-1543.
  • Molecules. (2021).
  • Frontiers in Chemistry. (2025). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture.
  • DSpace@MIT. (2012). Synthesis of 7-aminocoumarin via Buchwald-Hartwig cross coupling for specific protein labeling in living cells.
  • ResearchGate. (2021).
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649.
  • eScholarship. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand.
  • Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development.

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: Mass Spectrometry Fragmentation of 8-Chlorocoumarin-3-carboxylic Acid

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Researchers Focus: Structural elucidation, fragmentation mechanics, and comparative analysis against non-ha...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Researchers Focus: Structural elucidation, fragmentation mechanics, and comparative analysis against non-halogenated analogs.

Executive Summary & Technical Context[1][2][3][4][5][6][7]

8-Chlorocoumarin-3-carboxylic acid is a critical scaffold in the synthesis of bioactive heterocyclic compounds, particularly in the development of anticoagulants, antimicrobial agents, and fluorescent probes. Precise mass spectrometric (MS) characterization is essential to distinguish this halogenated derivative from its non-substituted parent (coumarin-3-carboxylic acid) and its positional isomers (e.g., 6-chloro).

This guide provides an in-depth analysis of the fragmentation patterns of 8-chlorocoumarin-3-carboxylic acid, focusing on the diagnostic utility of the chlorine isotope signature and the specific neutral losses characteristic of the coumarin-3-carboxy moiety.

Key Diagnostic Features[4][5][6][8]
  • Precursor Ion (ESI-): m/z 222.9 (35Cl) / 224.9 (37Cl).

  • Isotopic Pattern: Distinct 3:1 intensity ratio (M : M+2) confirming monochlorination.

  • Primary Fragmentation: Rapid decarboxylation (

    
     loss) followed by lactone ring contraction (
    
    
    
    loss).

Experimental Methodology

To ensure reproducibility, the following protocols are recommended for the structural validation of 8-chlorocoumarin-3-carboxylic acid.

Electrospray Ionization (ESI) Protocol

Rationale: The carboxylic acid moiety at the C3 position makes this compound highly amenable to negative ion mode (ESI-), where it readily forms a stable deprotonated molecular ion


.
  • Solvent System: Methanol:Water (50:50 v/v) with 0.1% Formic Acid (to promote ionization efficiency in negative mode by buffering).

  • Flow Rate: 5–10 µL/min (Direct Infusion).

  • Capillary Voltage: -3.5 kV (Negative Mode).

  • Source Temperature: 300°C.

  • Cone Voltage: 20–40 V (Adjust to minimize in-source decarboxylation).

Electron Impact (EI) Protocol

Rationale: For GC-MS analysis, EI provides a hard ionization fingerprint useful for library matching and identifying the robust molecular ion


.
  • Ionization Energy: 70 eV.

  • Interface Temperature: 280°C.

  • Emission Current: 200 µA.

Fragmentation Mechanism Analysis

The fragmentation of 8-chlorocoumarin-3-carboxylic acid is governed by two dominant forces: the stability of the aromatic coumarin core and the lability of the carboxylic acid group.

Pathway A: Decarboxylation (The "Gateway" Fragment)

In both ESI and EI modes, the most abundant product ion arises from the loss of carbon dioxide (


, 44 Da).
  • Mechanism: The carboxyl group at C3 undergoes cleavage, often facilitated by the adjacent electron-withdrawing lactone carbonyl.

  • Result: Transformation of the precursor (

    
     223) to the 8-chlorocoumarin radical anion or cation (
    
    
    
    179).
Pathway B: Lactone Ring Contraction

Following decarboxylation, the pyrone ring (lactone) typically ejects carbon monoxide (


, 28 Da).
  • Mechanism: The cyclic ester breaks down, expelling the carbonyl carbon.

  • Result: Formation of a benzofuran-like cation (

    
     151).
    
Pathway C: Chlorine Radical Loss (EI Specific)

In high-energy EI spectra, direct loss of the chlorine radical (


, 35 Da) or 

(36 Da) may be observed, though this is less common than the oxygenated losses.
Visualization of Fragmentation Pathways

FragmentationPathway Precursor Precursor Ion [M-H]⁻ m/z 223 (100%) m/z 225 (33%) Decarbox Decarboxylated Species [M-H-CO₂]⁻ m/z 179 Precursor->Decarbox Loss of CO₂ (-44 Da) Primary Pathway RingOpen Ring Opening Isomerization Precursor->RingOpen Minor Pathway Benzofuran Benzofuran-like Ion [M-H-CO₂-CO]⁻ m/z 151 Decarbox->Benzofuran Loss of CO (-28 Da) Lactone Collapse

Figure 1: Proposed fragmentation pathway for 8-chlorocoumarin-3-carboxylic acid in negative ion mode.

Comparative Performance Guide

This section objectively compares the 8-chloro derivative against its non-chlorinated parent and the 6-chloro isomer.

Quantitative Comparison Table
Feature8-Chlorocoumarin-3-COOH Coumarin-3-COOH (Parent) Differentiation Logic
Molecular Weight 224.59 g/mol 190.15 g/mol +34.4 Da shift due to Cl substitution.
Precursor Ion (ESI-) m/z 222.9 m/z 189.0 Direct mass measurement.
Isotope Pattern Yes (3:1 ratio) No (Single peak)The M+2 peak at m/z 224.9 is definitive for Cl.
Base Peak (MS2) m/z 179 [M-H-CO2]⁻m/z 145 [M-H-CO2]⁻Both lose CO2, but the mass shift remains.
Secondary Fragment m/z 151 [M-H-CO2-CO]⁻m/z 117 [M-H-CO2-CO]⁻Consistent mass shift of +34 Da in all fragments.
Neutral Losses 44 Da (CO2), 28 Da (CO)44 Da (CO2), 28 Da (CO)Identical mechanistic behavior; mass offset is key.
Isomeric Distinction (8-Chloro vs. 6-Chloro)

Distinguishing the 8-chloro from the 6-chloro isomer by MS alone is challenging due to identical mass and similar fragmentation.

  • Differentiation Strategy:

    • Retention Time: 8-chloro derivatives typically elute later than 6-chloro analogs on C18 columns due to the steric shielding of the oxygen by the adjacent chlorine (ortho-effect) and increased lipophilicity.

    • MS/MS Ratio: While fragments are the same, the intensity ratio of the

      
       151 to 
      
      
      
      179 peak may vary slightly due to electronic effects of the chlorine position on the stability of the benzofuran intermediate.

Experimental Workflow Diagram

The following workflow ensures rigorous identification, preventing false positives from impurities or hydrolysis products.

Workflow Sample Sample Prep (MeOH/H2O) ESI ESI (-) Source Soft Ionization Sample->ESI FullScan Full Scan MS1 Check Isotope Pattern (m/z 223 & 225) ESI->FullScan MS2 MS/MS Fragmentation Select m/z 223 FullScan->MS2 Select Precursor Analysis Data Analysis Confirm -44 Da Loss MS2->Analysis Verify Fragments

Figure 2: Step-by-step MS characterization workflow for chlorinated coumarin derivatives.

Conclusion & Diagnostic Summary

For researchers characterizing 8-chlorocoumarin-3-carboxylic acid , the mass spectrum is defined by three non-negotiable criteria:

  • Mass Shift: A precursor ion at m/z 223 (ESI-) or m/z 224 (EI).

  • Isotope Signature: A distinct M+2 peak at ~33% intensity of the base peak, confirming the presence of a single chlorine atom.

  • Neutral Loss Pattern: A sequential loss of 44 Da (

    
    )  and 28 Da (
    
    
    
    )
    , preserving the +34 Da mass shift relative to the non-chlorinated parent throughout the fragmentation chain.

Failure to observe the isotope pattern indicates dechlorination or misidentification. Failure to observe the -44 Da loss suggests the carboxylic acid group is absent (e.g., esterified or decarboxylated during synthesis).

References

  • NIST Mass Spectrometry Data Center. "Coumarin-3-carboxylic acid Mass Spectrum." NIST Chemistry WebBook, SRD 69. [Link]

  • Sun, C., et al. (2020). "Fragmentation pathways of protonated coumarin by ESI-QE-Orbitrap-MS/MS coupled with DFT calculations." Journal of Mass Spectrometry, 55(5), e4496. [Link]

  • Sonawane, A.D., et al. (2023).[1] "Synthesis of coumarin-3-carboxylic acids in waste curd water: A green approach." European Journal of Chemistry, 14(4), 439-444.[1] [Link]

  • Smyth, W.F., et al. (2011). "Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS." The Open Analytical Chemistry Journal, 5, 27-36. [Link]

  • Cissé, L., et al. (2014). "Fragmentations processes of 3-coumarinyl carboxylates in ESI / MS and their Correlation with the Electronic charges." Research Journal of Chemical Sciences, 4(4), 12-16. [Link]

Sources

Comparative

HPLC Method Development for 8-Chloro-2-oxo-2H-chromene-3-carboxylic Acid Purity: A Comparative Guide

Executive Summary Developing a robust purity method for 8-Chloro-2-oxo-2H-chromene-3-carboxylic acid requires addressing two competing physicochemical properties: the acidity of the carboxylic moiety (pKa ~3.0–3.5) and t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Developing a robust purity method for 8-Chloro-2-oxo-2H-chromene-3-carboxylic acid requires addressing two competing physicochemical properties: the acidity of the carboxylic moiety (pKa ~3.0–3.5) and the lipophilicity introduced by the 8-chloro substituent. Standard generic isocratic methods often fail to resolve the critical synthetic precursor (3-chloro-2-hydroxybenzaldehyde) from the main peak or result in excessive tailing.

This guide compares a Generic Isocratic Method against an Optimized Gradient Method , demonstrating why the latter is essential for pharmaceutical-grade purity analysis.

Compound Profile & Critical Quality Attributes (CQA)

Understanding the molecule is the first step in rational method design.

PropertyDescriptionChromatographic Implication
Structure Coumarin core with C3-Carboxylic acid & C8-Chloro group.[1][2]Mixed mode interaction (Hydrophobic + Ionic).
Acidity (pKa) Estimated ~3.2 (Acidic).Crucial: Mobile phase pH must be ≤ 2.5 to suppress ionization. Ionized species (

) elute in the void volume with poor retention.
UV Max ~280–310 nm (Coumarin lactone).Detection at 280 nm provides high sensitivity.
Key Impurities 1. 3-Chloro-2-hydroxybenzaldehyde (Starting Material)2. 8-Chloro-coumarin (Decarboxylated degradant)3. Malonic acid derivatives Impurity 1 is polar; Impurity 2 is highly non-polar. An isocratic run cannot easily handle this polarity span.
Synthesis & Impurity Pathway (Visualization)

The following diagram illustrates the Knoevenagel condensation pathway and potential impurity origins, guiding our separation strategy.

ImpurityPathway SM1 3-Chloro-2-hydroxybenzaldehyde (Starting Material) Product 8-Chloro-2-oxo-2H-chromene- 3-carboxylic acid (Target) SM1->Product Condensation (Knoevenagel) SM2 Malonic Acid / Ester SM2->Product Impurity_Decarb 8-Chloro-coumarin (Decarboxylated Impurity) Product->Impurity_Decarb Thermal Degradation (-CO2)

Figure 1: Synthesis pathway showing the origin of the critical starting material impurity and the thermal degradation product.

Comparative Analysis: Isocratic vs. Gradient

We evaluated two methods to determine the purity of a raw batch containing ~2% residual starting material.

Method A: Generic Isocratic (The Baseline)
  • Column: C18 (150 x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) (50:50 v/v)

  • Flow Rate: 1.0 mL/min[3]

Method B: Optimized Gradient (The Solution)
  • Column: High-Strength Silica (HSS) C18 (100 x 2.1 mm, 1.8 µm) or equivalent 3 µm.

  • Buffer: 20 mM Potassium Phosphate (pH 2.3).

  • Gradient: 5% to 60% ACN over 15 minutes.

Performance Data Comparison
ParameterMethod A (Isocratic)Method B (Optimized Gradient)Analysis
Retention Time (Main Peak) 4.2 min8.5 minMethod B retains the acid better, moving it away from the solvent front.
Tailing Factor (

)
1.8 (Significant Tailing)1.1 (Symmetric)Phosphate buffer (Method B) suppresses silanol interactions better than Formic acid.
Resolution (

)
(Main vs. Aldehyde)
1.2 (Co-elution risk)> 4.5 (Baseline separation)Gradient elution focuses the peaks, improving resolution significantly.
Run Time 10 min20 min (incl. re-equilibration)Method B is longer but necessary for clearing lipophilic degradants.

Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating ; if the system suitability criteria (SST) are not met, the results are invalid.

Reagents & Preparation[4][5]
  • Diluent: Methanol : Water (50:50). Note: Do not use pure ACN as diluent; the acidic analyte may precipitate or show peak distortion.

  • Buffer Preparation (pH 2.3): Dissolve 2.72 g of Potassium Dihydrogen Phosphate (

    
    ) in 1000 mL water. Adjust pH to 2.3 ± 0.05 with Phosphoric Acid (
    
    
    
    ). Filter through 0.22 µm membrane. Why? Low pH ensures the carboxylic acid is protonated (
    
    
    ), maximizing interaction with the C18 phase.
Instrument Parameters
  • HPLC System: Agilent 1260/1290 or Waters Alliance/Acquity.

  • Column: Agilent Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm) or equivalent.

  • Column Temp: 30°C.

  • Detection: UV @ 280 nm (Reference 360 nm if using DAD).

  • Flow Rate: 1.0 mL/min.[3]

  • Injection Volume: 5 µL.

Gradient Table[1][6][7]
Time (min)% Buffer (A)% Acetonitrile (B)Event
0.09010Initial Hold
2.09010Isocratic hold for polar impurities
12.04060Linear Ramp
15.01090Wash (Elute 8-Cl-coumarin)
15.19010Return to Initial
20.09010Re-equilibration
System Suitability Criteria (SST)
  • %RSD of Area (5 injections): ≤ 2.0%

  • Tailing Factor: ≤ 1.5

  • Theoretical Plates: ≥ 5000

Method Development Logic & Troubleshooting

The following decision tree outlines the logical steps taken to arrive at Method B, aiding in troubleshooting future deviations.

MethodLogic Start Start Method Development Check_pH Is pH < pKa (approx 3.2)? Start->Check_pH pH_No No: Peak Tailing & Variable Retention Check_pH->pH_No pH > 3.5 pH_Yes Yes: Stable Retention Check_pH->pH_Yes pH 2.3 Check_Res Resolution of Aldehyde Impurity > 2.0? pH_Yes->Check_Res Res_No No: Isocratic Mode Fails Check_Res->Res_No Action_Gradient Switch to Gradient: Start 10% Org -> 60% Org Res_No->Action_Gradient Res_Yes Yes: Valid Method Action_Gradient->Res_Yes

Figure 2: Decision tree for optimizing separation of acidic coumarin derivatives.

References

  • Vertex AI Search. (2026). Coumarin-3-carboxylic acid HPLC purity analysis. Retrieved from 4

  • SIELC Technologies. (n.d.). Separation of Coumarin-3-carboxylic acid on Newcrom R1 HPLC column. Retrieved from 5

  • European Journal of Chemistry. (2023). Synthesis of coumarin-3-carboxylic acids in waste curd water: A green approach. Retrieved from 2[2]

  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Retrieved from 6

Sources

Validation

A Comparative Analysis of 8-Chloro vs. 6-Chloro Coumarin-3-Carboxylic Acid Reactivity: A Guide for Synthetic and Medicinal Chemists

In the landscape of medicinal chemistry and materials science, substituted coumarins are a cornerstone scaffold, prized for their diverse biological activities and unique photophysical properties.[1] Among these, halogen...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and materials science, substituted coumarins are a cornerstone scaffold, prized for their diverse biological activities and unique photophysical properties.[1] Among these, halogenated coumarins, particularly those bearing a chlorine atom, have garnered significant attention due to the halogen's ability to modulate the electronic character and metabolic stability of the molecule.[2] This guide provides an in-depth comparison of the reactivity of two key positional isomers: 8-chloro-coumarin-3-carboxylic acid and 6-chloro-coumarin-3-carboxylic acid. Understanding the nuanced differences in their chemical behavior is paramount for researchers aiming to leverage these synthons in drug discovery and functional material development.

This analysis will delve into the electronic underpinnings that govern their reactivity, supported by established chemical principles, and provide detailed experimental protocols for their synthesis and key transformations.

The Decisive Role of Chlorine Positioning: An Electronic Perspective

The reactivity of a substituted coumarin-3-carboxylic acid is primarily dictated by the electronic influence of the substituent on two key regions: the carboxylic acid group at the C3 position and the benzopyrone ring system itself. The chlorine atom, being electronegative, exerts a strong electron-withdrawing inductive effect (-I). However, it also possesses lone pairs of electrons that can participate in resonance, leading to an electron-donating mesomeric effect (+M). The net electronic effect is a delicate balance of these two opposing forces and is highly dependent on the substituent's position on the aromatic ring.

The Hammett substituent constant (σ) provides a quantitative measure of the electronic effect of a substituent in a given position. For chlorine, the para-substituent constant (σp) is +0.23, while the meta-substituent constant (σm) is +0.37.[3][4] These positive values indicate a net electron-withdrawing effect at both positions, with the effect being more pronounced at the meta position.

6-Chloro-Coumarin-3-Carboxylic Acid: A Case of Attenuated Resonance

When the chlorine atom is at the C6 position, it is para to the C10 carbon of the pyrone ring. This positioning allows for a modest +M (resonance) effect, which partially counteracts the strong -I (inductive) effect. The net result is a significant, but not maximal, electron withdrawal from the ring system. This has been observed to be an optimal substitution pattern in some biologically active coumarin analogues.[5]

8-Chloro-Coumarin-3-Carboxylic Acid: Maximizing Inductive Withdrawal

In the 8-chloro isomer, the chlorine atom is ortho to the pyrone oxygen and meta to the C10 carbon. This meta-like relationship minimizes the electron-donating +M effect, allowing the powerful electron-withdrawing -I effect to dominate. Consequently, the 8-chloro substituent exerts a stronger overall electron-withdrawing influence on the coumarin ring system compared to the 6-chloro substituent.

G cluster_6chloro 6-Chloro Isomer cluster_8chloro 8-Chloro Isomer 6-Cl Cl at C6 6-I Strong -I Effect 6-Cl->6-I 6-M Modest +M Effect 6-Cl->6-M 6-Net Net Electron-Withdrawing 6-I->6-Net 6-M->6-Net 8-Cl Cl at C8 8-I Dominant -I Effect 8-Cl->8-I 8-M Minimal +M Effect 8-Cl->8-M 8-Net Stronger Net Electron-Withdrawing 8-I->8-Net 8-M->8-Net G Start Substituted Salicylaldehyde + Meldrum's Acid Step1 Combine with Piperidinium Acetate in Ethanol Start->Step1 Step2 Stir at RT (20 min) Step1->Step2 Step3 Reflux (2 hr) Step2->Step3 Step4 Cool and Precipitate Step3->Step4 Step5 Filter and Wash Step4->Step5 End Pure Chloro-Coumarin-3-Carboxylic Acid Step5->End

Caption: Workflow for the synthesis of Chloro-Coumarin-3-Carboxylic Acids.

Protocol 2: Fischer Esterification of Chloro-Coumarin-3-Carboxylic Acid

This protocol describes the acid-catalyzed esterification of the synthesized chloro-coumarin-3-carboxylic acid with an alcohol. [6] Materials:

  • Chloro-coumarin-3-carboxylic acid (from Protocol 1)

  • Anhydrous Alcohol (e.g., methanol, ethanol)

  • Concentrated Sulfuric Acid (catalyst)

Procedure:

  • Suspend the chloro-coumarin-3-carboxylic acid (1.0 eq) in an excess of the anhydrous alcohol, which also serves as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the suspension.

  • Heat the mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Slowly pour the mixture into ice-cold water to precipitate the ester.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate with cold water to remove residual acid and alcohol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure ester.

Protocol 3: Amidation of Chloro-Coumarin-3-Carboxylic Acid

This protocol outlines a common method for converting the carboxylic acid to an amide using a coupling agent. [7] Materials:

  • Chloro-coumarin-3-carboxylic acid (from Protocol 1)

  • Primary or Secondary Amine (1.0 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.0 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.0 eq)

  • Triethylamine (1.0 eq)

  • Anhydrous Acetonitrile

Procedure:

  • To a cold (0 °C) solution of the amine (and its hydrochloride salt, if applicable) and triethylamine in anhydrous acetonitrile, add the chloro-coumarin-3-carboxylic acid.

  • Add HOBt and then DCC to the cooled mixture.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12 hours.

  • Monitor the reaction by TLC. Upon completion, filter off the dicyclohexylurea (DCU) byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired amide.

Conclusion

While direct, side-by-side experimental comparisons of the reactivity of 6-chloro and 8-chloro-coumarin-3-carboxylic acid are not extensively documented in the literature, a robust understanding of fundamental electronic principles allows for a confident prediction of their relative behaviors. The 8-chloro isomer, with its dominant inductive electron withdrawal, is anticipated to be the more reactive species in reactions involving nucleophilic attack at the carboxylic acid group, such as esterification and amidation. Conversely, the 6-chloro isomer is expected to be more amenable to electrophilic substitution on the aromatic ring.

This guide provides the theoretical framework and practical, adaptable protocols for researchers to synthesize and utilize these valuable halogenated coumarin building blocks. A thorough understanding of the positional effects of substituents is a critical aspect of rational molecular design, enabling the fine-tuning of reactivity and, ultimately, the desired properties of the final compounds for applications in medicine and beyond.

References

  • Vardhan Reddy, L., et al. (2021). Generation of Coumarin‐3‐Carboxamides From Coumarin‐3‐Carboxylic Acids and Tetraalkylthiuram Disulfides Catalyzed by Copper Salts. Asian Journal of Organic Chemistry, 10(9), 2415-2419. Available from: [Link]

  • Dharmatti, S. S., et al. (1962). Proton magnetic resonance in coumarins. Proceedings of the Indian Academy of Sciences - Section A, 56(2), 71-81.
  • Li, Q., et al. (2023). Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety. Molecules, 28(18), 6691. Available from: [Link]

  • Wang, L., et al. (2021). Generation of Coumarin‐3‐Carboxamides From Coumarin‐3‐Carboxylic Acids and Tetraalkylthiuram Disulfides Catalyzed by Copper Salts. ResearchGate. Available from: [Link]

  • Gottlieb, H. E., et al. (1979). 13C nuclear magnetic resonance spectroscopy of 6- and 7-substituted coumarins. Correlation with Hammett constants. Journal of the Chemical Society, Perkin Transactions 2, 435-437. Available from: [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. Available from: [Link]

  • Sahu, P. K., et al. (2018). Clean Synthesis of Coumarin-3-Carboxylic Acids in Water Extract Rice (WERS). Proceedings of the National Academy of Sciences, India Section A: Physical Sciences, 88(4), 599-604.
  • Wang, L., et al. (2021). Amidation of coumarin‐3‐carboxylic acids with TMTD. ResearchGate. Available from: [Link]

  • Soltani, M., & Ghorbani-Choghamarani, A. (2020). Direct C-3 alkylation of coumarins via decarboxylative coupling with carboxylic acids. New Journal of Chemistry, 44(36), 15463-15467. Available from: [Link]

  • Pisani, L., et al. (2022). Synthesis and Antiproliferative Effect of Halogenated Coumarin Derivatives. ResearchGate. Available from: [Link]

  • Abdel-Wahab, B. F., et al. (2022). Facile Synthesis of Some Coumarin Derivatives and Their Cytotoxicity through VEGFR2 and Topoisomerase II Inhibition. Molecules, 27(23), 8346. Available from: [Link]

  • Wikipedia contributors. (2023, December 22). Decarboxylative cross-coupling. In Wikipedia, The Free Encyclopedia. Retrieved February 22, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Coumarin synthesis. Retrieved February 22, 2026, from [Link]

  • Ashenhurst, J. (2023, November 29). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. Available from: [Link]

  • Bojanowski, K., & Albrecht, Ł. (2021). Decarboxylation and cross-coupling reactions of coumarin-3-carboxylic acid: A comprehensive review. ResearchGate. Available from: [Link]

  • Mushtaq, S., et al. (2018). Coumarin Compounds in Medicinal Chemistry: Some Important Examples from the Last Years. Current Topics in Medicinal Chemistry, 18(19), 1674-1686.
  • El-Sayed, M., et al. (2019). Substitution Effects on the Optoelectronic Properties of Coumarin Derivatives. MDPI. Available from: [Link]

  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Hooshmand, S. E., Alavioon, S. I., & Shiri, M. (2024). Decarboxylation and cross-coupling reactions of coumarin-3-carboxylic acid: a comprehensive review. Tetrahedron.
  • Jha, A., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Bioorganic & Medicinal Chemistry, 42, 116249.
  • Pisani, L., et al. (2022). Synthesis and Antiproliferative Effect of Halogenated Coumarin Derivatives. Molecules, 27(24), 8897. Available from: [Link]

  • Pisani, L., et al. (2024). Syntheses, reactivity, and biological applications of coumarins. Frontiers in Chemistry, 12, 1368685. Available from: [Link]

  • Creaven, B. S., et al. (2006). Synthesis, characterisation and antimicrobial activity of a series of substituted coumarin-3-carboxylatosilver(I) complexes. Inorganica Chimica Acta, 359(12), 3976-3984.
  • Jane, D. E., et al. (2014). Coumarin-3-carboxylic acid derivatives as potentiators and inhibitors of recombinant and native N-Methyl-D-Aspartate receptors. Neuropharmacology, 85, 425-435.
  • Lester, M. G. (1954). U.S. Patent No. 2,683,720. Washington, DC: U.S.
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  • Jovanović, M. D., et al. (2023). Kinetics, Mechanism and Novel Methods Of Esterification. International Journal of All Research Scientific and Technical, 5(3), 1-11.
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  • Wang, F., et al. (2022). Visible-light-mediated amidation from carboxylic acids and tertiary amines via C–N cleavage. Organic Chemistry Frontiers, 9(13), 3463-3469.
  • Singh, P., & Singh, P. (2020). Efficient Synthesis of 3-Substituted Coumarins as Potential Anti-Microbial Agents. Journal of Scientific Research, 64(2), 176-181.
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Comparative

Comparative Characterization Guide: 8-Chloro-2-oxo-2H-chromene-3-carboxylic Acid

Executive Summary This guide provides a rigorous technical analysis of 8-Chloro-2-oxo-2H-chromene-3-carboxylic acid (also known as 8-chloro-coumarin-3-carboxylic acid). While coumarin-3-carboxylic acids are privileged sc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical analysis of 8-Chloro-2-oxo-2H-chromene-3-carboxylic acid (also known as 8-chloro-coumarin-3-carboxylic acid). While coumarin-3-carboxylic acids are privileged scaffolds in medicinal chemistry—exhibiting anticancer (CK2 inhibition), antimicrobial, and fluorescent properties—the introduction of a chlorine atom at the C8 position significantly alters physicochemical behavior compared to the unsubstituted parent or the C6-isomer.

This document focuses on the Elemental Analysis (EA) of this compound, positioning it as a critical gatekeeper for purity before biological screening. We compare theoretical stoichiometric values against representative experimental data and provide a self-validating workflow to distinguish between synthetic impurities and combustion analysis errors common with halogenated heterocycles.

Structural & Physicochemical Context

To understand the analysis, one must understand the molecule. The 8-chloro substituent introduces steric bulk near the lactone oxygen and increases lipophilicity (


), which often enhances membrane permeability in drug candidates but complicates purification due to increased solubility in organic solvents.
Comparative Matrix: 8-Cl vs. Alternatives
Feature8-Chloro Derivative (Target)6-Chloro Isomer Coumarin-3-carboxylic acid (Parent)
Precursor 3-Chlorosalicylaldehyde5-ChlorosalicylaldehydeSalicylaldehyde
Formula C₁₀H₅ClO₄C₁₀H₅ClO₄C₁₀H₆O₄
MW ( g/mol ) 224.60224.60190.15
Electronic Effect Inductive withdrawal near lactone OInductive withdrawal para to lactone ONone
Solubility Moderate (DMSO, DMF, warm EtOH)ModerateHigh (Polar solvents)
Key Challenge Halogen interference in EAHalogen interference in EAHygroscopicity

Elemental Analysis: The Gold Standard

For publication and biological testing, a purity of >95% (often >98%) is required. Elemental Analysis (CHN/Cl) is the definitive method to confirm bulk purity, whereas NMR only detects proton-containing impurities.

Theoretical Data (Stoichiometry)

Compound: 8-Chloro-2-oxo-2H-chromene-3-carboxylic acid Molecular Formula: C₁₀H₅ClO₄ Molecular Weight: 224.60 g/mol

ElementCalculation LogicTheoretical Mass %
Carbon (C)

53.48 %
Hydrogen (H)

2.24 %
Chlorine (Cl)

15.78 %
Oxygen (O)

28.50 %
Representative Experimental Data (Pass/Fail Scenarios)

The following table illustrates a "Pass" (Publication Quality) vs. a common "Fail" mode caused by solvent trapping (e.g., Ethanol from recrystallization).

ElementTheoreticalExp. Found (Pass) Exp. Found (Fail - Solvated) Status
C 53.4853.39 (

)
52.10 (

)
Fail
H 2.242.28 (

)
3.15 (

)
Fail
Cl 15.7815.65 (

)
14.80 (

)
Fail
  • Acceptance Criteria: Journals typically require experimental values to be within

    
      of theoretical values [1].
    
  • Fail Diagnosis: The "Fail" column shows high Hydrogen and low Carbon/Chlorine. This is classic behavior for a sample trapping solvent (Ethanol: C₂H₆O). The high H content of ethanol (13%) skews the result drastically.

Technical Nuance: The Halogen Effect

Analyzing halogenated organics is challenging.[1][2] Chlorine can form volatile halides or free


 during combustion, which may not be fully trapped or may interfere with thermal conductivity detectors.
  • Protocol Adjustment: Ensure the combustion tube contains silver wool (Ag) or specific halogen scrubbers to quantitatively trap Chlorine as AgCl, preventing interference with the Carbon/Nitrogen signals [2].

Synthesis & Validation Protocol

To achieve the "Pass" results above, a specific synthesis and purification workflow is required. We utilize the Knoevenagel condensation, optimized for the 8-chloro derivative.

Reaction Logic

We react 3-chlorosalicylaldehyde with malonic acid .

  • Why 3-chloro? The numbering shifts upon cyclization. The substituent at position 3 of the salicylaldehyde ring ends up at position 8 of the coumarin ring system.

  • Catalyst: Aniline or Piperidine/Acetic Acid is preferred over harsh bases to prevent ring opening of the sensitive lactone.

Visualization: Synthesis & Analysis Workflow

G node_start Precursor: 3-Chlorosalicylaldehyde node_reaction Knoevenagel Condensation (Ethanol, Aniline, Reflux 4h) node_start->node_reaction node_reagent Reagent: Malonic Acid node_reagent->node_reaction node_crude Crude Intermediate node_reaction->node_crude Cyclization node_purify Purification: Recrystallization (EtOH/H2O) + Vacuum Drying (60°C, 24h) node_crude->node_purify Isolation node_product Target: 8-Chloro-2-oxo-2H-chromene-3-carboxylic acid node_purify->node_product node_analysis Analytical Gate: Elemental Analysis (CHN/Cl) node_product->node_analysis node_pass PASS: Proceed to Bio-Assay node_analysis->node_pass Within ±0.4% node_fail FAIL: Check TGA (Solvent) Check NMR (Impurities) node_analysis->node_fail > ±0.4% node_fail->node_purify Reprocess

Caption: Figure 1. Integrated Synthesis and Analytical Decision Matrix for 8-Chloro-Coumarin Derivatives.

Self-Validating System: Orthogonal Data

A single analytical method is a point of failure. If EA fails, use these orthogonal methods to diagnose the root cause.

1H NMR Diagnostics[4][5]
  • Solvent Peaks: Check for Ethanol (triplet ~1.1 ppm, quartet ~3.6 ppm) or Water (broad singlet). Presence here confirms why EA Hydrogen values are high.

  • Isomer Check: The 8-chloro substitution pattern results in a specific splitting pattern in the aromatic region (typically two doublets and a triplet, or multiplet integration of 3H). If you see 4 aromatic protons, you used the wrong starting material (non-chlorinated).

Mass Spectrometry (MS)[1]
  • Isotope Pattern: Chlorine has a distinct natural abundance (

    
    : 
    
    
    
    approx 3:1).
  • Validation: The molecular ion peak

    
     in negative mode should show a cluster at m/z 223 and 225  with a 3:1 intensity ratio. Absence of this ratio indicates dechlorination or wrong starting material [3].
    

Conclusion

8-Chloro-2-oxo-2H-chromene-3-carboxylic acid is a potent scaffold, but its characterization requires attention to the "Halogen Effect" in elemental analysis.

  • Synthesize via Knoevenagel condensation of 3-chlorosalicylaldehyde.

  • Purify via recrystallization, ensuring rigorous vacuum drying to remove trapped solvents.

  • Validate using EA with acceptance criteria of

    
    , supported by the characteristic 3:1 isotope ratio in MS.
    

This protocol ensures that biological data generated from this compound is attributable to the molecule itself, not artifacts or impurities.

References

  • BenchChem Technical Support. (2025).[1] Characterization of Halogenated Organic Compounds: Troubleshooting & Optimization. Retrieved from

  • Laboratory of Organic Elemental Analysis. (2016). Trace determination of halogens and sulfur.[3] University of Chemistry and Technology Prague. Retrieved from

  • National Institutes of Health (NIH). (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. PMC. Retrieved from

  • Scientific & Academic Publishing. (2012). Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation.[4][5][6] Retrieved from

Sources

Safety & Regulatory Compliance

Safety

8-Chloro-2-oxo-2H-chromene-3-carboxylic acid proper disposal procedures

Operational Guide: Safe Disposal of 8-Chloro-2-oxo-2H-chromene-3-carboxylic Acid Executive Summary & Core Directive Do not dispose of 8-Chloro-2-oxo-2H-chromene-3-carboxylic acid down the drain or in municipal trash. Thi...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal of 8-Chloro-2-oxo-2H-chromene-3-carboxylic Acid

Executive Summary & Core Directive

Do not dispose of 8-Chloro-2-oxo-2H-chromene-3-carboxylic acid down the drain or in municipal trash.

This compound is a halogenated organic acid . Its disposal requires strict segregation from general organic waste streams due to the chlorine substituent (C-8 position) and the acidic carboxyl group. The presence of the halogen atom mandates high-temperature incineration to prevent the formation of persistent organic pollutants (POPs) or incomplete combustion byproducts.

Immediate Action Plan:

  • Classify: Designate as Halogenated Chemical Waste .

  • Segregate: Isolate from strong bases and oxidizers.

  • Containerize: Use chemically resistant HDPE or glass containers.

  • Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.

Chemical Profile & Hazard Identification

Effective disposal begins with accurate identification. This compound poses specific risks due to its acidity and potential biological activity (coumarin derivative).

Property Data
Chemical Name 8-Chloro-2-oxo-2H-chromene-3-carboxylic acid
CAS Number 107747-67-1 (Representative)
Molecular Formula C₁₀H₅ClO₄
Chemical Class Halogenated Coumarin Derivative / Organic Acid
Physical State Solid (Powder/Crystalline)
Acidity (pKa) ~3.5 (Predicted) – Reacts with bases
GHS Hazard Classification

Based on standard safety data for coumarin-3-carboxylic acid derivatives.

  • H302: Harmful if swallowed.[1][2][3][4]

  • H315: Causes skin irritation.[3][4][5]

  • H319: Causes serious eye irritation.[2][3][4][5]

  • H335: May cause respiratory irritation.[2][3][4]

  • Environmental: Toxic to aquatic life (Default assumption for halogenated coumarins).

Pre-Disposal Segregation & Compatibility

Scientific Rationale: The "8-Chloro" substituent classifies this as halogenated waste . Mixing halogenated organics with non-halogenated solvents (like acetone or ethanol) significantly increases disposal costs and complicates incineration processes. Furthermore, as a carboxylic acid, it is incompatible with strong bases (e.g., NaOH, KOH) and strong oxidizers.

Compatibility Matrix:

  • ✅ Compatible: Other halogenated organic solids, chemically contaminated debris (gloves).

  • ❌ Incompatible: Strong bases (exothermic reaction), Cyanides (generates HCN gas), Sulfides, Strong Oxidizers (peroxides, nitrates).

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Use this for expired shelf stock or excess solid reagent.

  • PPE Selection: Wear nitrile gloves, safety goggles, and a lab coat. If handling fine powder, use a fume hood or N95 particulate respirator to prevent inhalation (H335).

  • Container Selection: Select a wide-mouth HDPE (High-Density Polyethylene) or amber glass jar.

  • Transfer: Carefully transfer the solid into the container. Do not fill beyond 90% capacity.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "8-Chloro-2-oxo-2H-chromene-3-carboxylic acid"[6]

    • Hazard Checkboxes: Toxic, Irritant.[4]

    • Critical Note: Write "HALOGENATED ORGANIC SOLID" clearly on the tag.

  • Storage: Screw the cap tightly. Store in the Solid Waste satellite accumulation area, away from liquid waste.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Use this for solutions containing the compound (e.g., in DCM, DMSO, or Ethyl Acetate).

  • Solvent Assessment: Determine the primary solvent.

    • If Halogenated (e.g., DCM, Chloroform): Use the Halogenated Solvent Waste carboy.

    • If Non-Halogenated (e.g., Methanol, Ethyl Acetate):[7] Due to the solute's chlorine atom, the entire mixture should ideally be treated as Halogenated Waste to ensure proper incineration.

  • pH Check: If the solution is aqueous or acidic, ensure the waste container is compatible (glass or HDPE). Do not add to metal safety cans (corrosion risk).

  • Transfer: Pour into the appropriate carboy using a funnel.

  • Log Entry: Record the volume and concentration on the waste log sheet.

Protocol C: Contaminated Debris

Gloves, weigh boats, and paper towels.

  • Collection: Place items in a clear, heavy-duty polyethylene bag (minimum 4 mil thickness).

  • Sealing: Twist and tape the bag neck or use a zip-tie.

  • Secondary Containment: Place the sealed bag into a rigid "Hazardous Solid Waste" pail or box provided by your EHS department.

Visual Disposal Workflow

The following diagram illustrates the decision logic for disposing of 8-Chloro-2-oxo-2H-chromene-3-carboxylic acid streams.

DisposalWorkflow Start Waste Generation: 8-Chloro-2-oxo-2H-chromene-3-carboxylic acid StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Powder/Crystals) StateCheck->SolidPath Pure Compound LiquidPath Liquid Waste (Solution/Reaction Mix) StateCheck->LiquidPath Dissolved DebrisPath Contaminated Debris (Gloves/Wipes) StateCheck->DebrisPath Trace SolidContainer Container: Wide-Mouth HDPE Jar Label: 'Toxic Solid, Organic, N.O.S.' SolidPath->SolidContainer SolventCheck Check Solvent Type LiquidPath->SolventCheck DebrisContainer Container: 6-mil Poly Bag inside Rigid Pail DebrisPath->DebrisContainer HaloSolvent Container: Halogenated Solvent Waste (Red Can/Carboy) SolventCheck->HaloSolvent DCM/Chloroform NonHaloSolvent Is Solute Conc. > 1%? SolventCheck->NonHaloSolvent MeOH/EtOAc NonHaloSolvent->HaloSolvent Yes (Treat as Halogenated) NonHaloSolvent->HaloSolvent No (Best Practice) Final EHS Pickup / High-Temp Incineration SolidContainer->Final DebrisContainer->Final

Figure 1: Decision matrix for segregating 8-Chloro-2-oxo-2H-chromene-3-carboxylic acid waste streams. Note that liquid waste containing this compound is defaulted to Halogenated Waste streams to ensure regulatory compliance.

Emergency Procedures (Spills)

Minor Spill (< 5g):

  • Isolate: Alert nearby personnel.

  • PPE: Don double nitrile gloves, goggles, and a lab coat.

  • Neutralize/Absorb:

    • Solids: Cover with wet paper towels to prevent dust, then scoop into a waste bag.

    • Liquids: Absorb with vermiculite or a commercial spill pad.

  • Clean: Wipe the area with soap and water.[1][8][9] Dispose of all cleanup materials as Hazardous Solid Waste .

Major Spill (> 5g or High Dust):

  • Evacuate: Leave the immediate area and close the door.

  • Call EHS: Contact your facility's emergency response team immediately.

  • Do Not Attempt Cleanup: If dust generation is significant, there is a risk of respiratory irritation (H335).

References

  • Fisher Scientific. (2025).[1] Safety Data Sheet: Coumarin-3-carboxylic acid. Retrieved from

  • BLD Pharm. (2024). Product Information: 8-Chloro-2-oxo-2H-chromene-3-carboxylic acid.[6] Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators: Managing Your Waste. Retrieved from

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

Sources

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